Adenosine 5'-diphosphoribose sodium salt
Description
Historical Discovery and Evolution of ADP-ribosylation Concepts
The concept of ADP-ribosylation first emerged in the early 1960s. wikipedia.org Initial observations by Pierre Chambon and his colleagues involved the incorporation of ATP into extracts from hen liver nuclei. wikipedia.orgnih.gov Following detailed investigations, several research groups identified the incorporated molecule as ADP-ribose, which was derived from Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). wikipedia.org This discovery marked the beginning of a new field of study. researchgate.net
A few years later, the enzymes that catalyze this reaction were identified and named poly(ADP-ribose) polymerases (PARPs). wikipedia.org Initially, the resulting structure was believed to be a simple linear chain of ADP-ribose units. wikipedia.org It was later discovered that these chains could be branched. wikipedia.org
The discovery of mono-ADP-ribosylation followed shortly after, stemming from studies on bacterial toxins. wikipedia.org In the 1960s, separate research efforts demonstrated that the activity of the diphtheria toxin from Corynebacterium diphtheriae was dependent on NAD+. nih.govnih.gov This led to the discovery that the toxin works by enzymatically transferring a single ADP-ribose group to an elongation factor, thereby inhibiting protein synthesis. nih.gov
Originally, ADP-ribosylation was thought to be exclusively involved in gene regulation. wikipedia.org However, as more enzymes with the ability to ADP-ribosylate proteins were discovered, the multifunctional nature of this modification became evident, with roles identified in DNA damage repair, chromatin structure, and cellular stress responses. wikipedia.orgnih.gov The understanding of ADP-ribosylation has expanded significantly over the past five decades, evolving from a focus on DNA damage to include a wide array of biological processes like transcription, RNA metabolism, and cell cycle regulation. nih.govnih.gov
Adenosine 5'-diphosphoribose as a Key Metabolite and Signaling Molecule
Adenosine 5'-diphosphoribose is a crucial metabolite derived from NAD+. medchemexpress.comselleckchem.comglpbio.com Its generation is intrinsically linked to cellular metabolism, as NAD+ is a central cofactor in redox reactions essential for energy production, such as glycolysis and the citric acid cycle. nih.gov Enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins consume NAD+ to produce ADP-ribose, thereby linking cellular energy status to signaling events. nih.govnih.gov
As a signaling molecule, ADP-ribose plays a significant role in various cellular pathways. encyclopedia.pub One of its most well-documented functions is as a potent activator of the TRPM2 (Transient Receptor Potential Melastatin 2) ion channel. medchemexpress.comselleckchem.comwikipedia.org The binding of ADP-ribose to a specific domain on the TRPM2 channel, in the presence of intracellular calcium, leads to the channel's opening. medchemexpress.comglpbio.com This activation is implicated in cellular responses to oxidative stress. For instance, under conditions of oxidative stress induced by hydrogen peroxide, the activation of PARP-1 leads to the production of ADP-ribose, which then activates TRPM2 channels, causing an influx of calcium. medchemexpress.comglpbio.com This calcium signaling can, in turn, trigger processes like autophagy. medchemexpress.comselleckchem.comglpbio.com
Furthermore, the polymer form, poly(ADP-ribose), can act as a scaffold to recruit proteins involved in the DNA damage response and regulate protein degradation. nih.gov
Classification of ADP-ribosylation: Mono-ADP-ribosylation versus Poly-ADP-ribosylation
ADP-ribosylation is broadly classified into two types based on the number of ADP-ribose units transferred to the substrate: mono-ADP-ribosylation and poly-ADP-ribosylation. nih.govnih.gov
Mono-ADP-ribosylation (MARylation) involves the transfer of a single ADP-ribose moiety from NAD+ to a target molecule, which is typically a protein. wikipedia.orgnih.gov This reaction is catalyzed by mono(ADP-ribosyl)transferases (MARTs). wikipedia.org Many enzymes previously categorized under the PARP family are now known to only catalyze mono-ADP-ribosylation. nih.gov Sirtuins, a family of NAD+-dependent deacetylases, have also been shown to possess mono(ADP-ribosyl)transferase activity. wikipedia.org This modification can affect the function of target proteins, such as transcription factors, thereby regulating gene expression. wikipedia.org
Poly-ADP-ribosylation (PARylation) is the process where multiple ADP-ribose units are sequentially added to a target protein, forming long and often branched chains that can consist of up to 200 units. wikipedia.orgnih.gov The initial transfer of ADP-ribose from NAD+ and the subsequent elongation of the polymer chain are catalyzed by a specific subclass of ADP-ribosyltransferases known as poly(ADP-ribose) polymerases (PARPs). wikipedia.orgnih.gov PARylation is a bulky and highly negatively charged modification that can significantly alter the properties of the target protein. nih.gov It is critically involved in processes such as DNA repair, where it can signal the presence of DNA breaks and recruit repair machinery, and in the regulation of chromatin structure. wikipedia.orgnih.govnih.gov
The dynamic nature of ADP-ribosylation is maintained by enzymes that can reverse the modification. ADP-ribosylhydrolases are a class of enzymes that remove ADP-ribosylation, with some being specific for MARylation and others, like Poly(ADP-ribose) glycohydrolase (PARG), breaking down the PAR polymer chains. encyclopedia.pubnih.gov
Table 1: Comparison of Mono-ADP-ribosylation and Poly-ADP-ribosylation
| Feature | Mono-ADP-ribosylation (MARylation) | Poly-ADP-ribosylation (PARylation) |
|---|---|---|
| ADP-ribose Units | Single unit transferred. nih.gov | Multiple units form a polymer chain (linear or branched). wikipedia.orgnih.gov |
| Primary Enzymes | Mono(ADP-ribosyl)transferases (MARTs), some Sirtuins, most members of the PARP family. wikipedia.orgnih.gov | Poly(ADP-ribose) polymerases (PARPs) such as PARP1 and PARP2. nih.govnih.gov |
| Function | Regulation of transcription factor binding, cell signaling. wikipedia.org | DNA damage repair, chromatin structure regulation, apoptosis, cell cycle regulation. wikipedia.orgnih.govnih.gov |
| Reversing Enzymes | MAR-specific ADP-ribosylhydrolases. encyclopedia.pub | Poly(ADP-ribose) glycohydrolase (PARG), ADP-ribosylhydrolase 3 (ARH3). nih.gov |
Nicotinamide Adenine Dinucleotide (NAD+) as the Primary Donor for ADP-ribose Synthesis
Nicotinamide Adenine Dinucleotide (NAD+) is the essential and universal substrate for the synthesis of both mono- and poly-ADP-ribose. nih.govnih.govingentaconnect.com ADP-ribosyltransferases (ARTs), the overarching family of enzymes that includes PARPs, catalyze the transfer of the ADP-ribose moiety from NAD+ to a substrate. nih.govoup.com
In this enzymatic reaction, the N-glycosidic bond in NAD+ that connects the ADP-ribose to the nicotinamide group is cleaved. wikipedia.orgresearchgate.net This cleavage releases nicotinamide and allows for the covalent attachment of the ADP-ribose unit to an acceptor molecule, typically an amino acid side chain on a protein. wikipedia.orgnih.gov The availability of cellular NAD+ is a critical factor for the activity of NAD+-consuming enzymes, including ARTs. nih.gov Processes that cause excessive DNA damage can lead to a significant depletion of NAD+ pools due to the robust activation of PARPs, highlighting the direct link between cellular stress, NAD+ metabolism, and ADP-ribosylation signaling. nih.gov
The synthesis of NAD+ itself occurs through multiple pathways, including the Preiss-Handler pathway starting from nicotinic acid and another pathway involving nicotinamide phosphoribosyltransferase (NAMPT) which uses nicotinamide. nih.gov The maintenance of optimal NAD+ levels is therefore vital for the proper regulation of the myriad cellular processes governed by ADP-ribosylation. nih.gov
Structure
2D Structure
Properties
InChI |
InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIWKNSMPKNKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5NaO14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585049 | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68414-18-6 | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Enzymology and Molecular Components of the Adp Ribosylation Cycle
ADP-ribosyltransferases ("Writers")
ADP-ribosyltransferases are the enzymes responsible for cleaving NAD+ into nicotinamide (B372718) (Nam) and ADP-ribose, and subsequently transferring the ADP-ribose unit to an acceptor. elifesciences.org These writers are broadly classified into two main groups based on the nature of the modification they catalyze: poly(ADP-ribose) polymerases (PARPs), which attach multiple ADP-ribose units to form a polymer, and mono-ADP-ribosyltransferases (mARTs), which attach a single ADP-ribose unit. nih.gov The human genome encodes 17 members of the PARP family, which, despite the name, includes enzymes with poly- and mono-transferase activity, as well as some that are thought to be catalytically inactive. wikipedia.orgresearchgate.net
The enzymes that synthesize polymers of ADP-ribose are known as poly(ADP-ribose) polymerases (PARPs). This modification, termed poly(ADP-ribosyl)ation or PARylation, creates long and sometimes branched chains of ADP-ribose on target proteins. mdpi.com These polymers can alter the target protein's function or serve as a scaffold to recruit other proteins involved in various cellular processes. nih.gov Among the 17 members of the PARP superfamily, only a few are considered bona fide poly-ADP-ribosylating enzymes. wikipedia.orgmdpi.com The catalytic triad (B1167595) motif H-Y-E within the catalytic domain is considered essential, but not sufficient, for an enzyme to catalyze poly(ADP-ribosyl)ation. mdpi.com
PARP1, PARP2, and PARP3 are key enzymes whose catalytic activity is robustly activated by binding to DNA strand breaks. nih.gov They are central players in the DNA damage response (DDR), orchestrating the repair of both single-strand and double-strand breaks. nih.govnih.gov
PARP1: As the founding and most abundant member of the family, PARP1 is responsible for approximately 85-90% of cellular poly(ADP-ribosyl)ation activity upon DNA damage. mdpi.combiorxiv.orgfrontiersin.org It contains zinc-finger domains that detect DNA breaks, leading to a conformational change that activates its catalytic domain. nih.govthesgc.org PARP1 then synthesizes PAR chains on itself (automodification) and on other nuclear proteins, such as histones. nih.govnih.gov This PARylation event relaxes chromatin structure and recruits a multitude of DNA repair factors to the site of damage. nih.govnih.gov
PARP2: Sharing structural and functional homology with PARP1, PARP2 also plays a significant role in the base excision repair (BER) pathway. biorxiv.orgnih.gov It accounts for 5-15% of cellular PARylation after DNA damage. ox.ac.uk While it can function independently and partially compensate for the loss of PARP1, PARP2 is selectively activated by specific DNA structures, such as 5' phosphorylated nicks. nih.gov Like PARP1, it is activated by DNA breaks and contributes to the recruitment of repair machinery. ox.ac.uk
PARP3: While PARP1 and PARP2 are primarily poly-ARTs, PARP3 is generally classified as a mono-ART. However, it is a critical DNA damage-responsive enzyme that works in concert with PARP1. nih.gov PARP3 binds to and is activated by DNA breaks, and it has been shown to mono-ADP-ribosylate PARP1, which may activate PARP1 even in the absence of DNA damage. nih.gov It plays a significant role in the repair of double-strand breaks and the stabilization of the mitotic spindle. ox.ac.uk
These three PARPs share a conserved C-terminal catalytic domain and a WGR domain, which is crucial for DNA-dependent activation. nih.govnih.gov
Table 1: DNA-Dependent PARPs and their Core Functions
| Enzyme | Primary Activity | Key Activator | Primary Cellular Function | Key Substrates |
|---|---|---|---|---|
| PARP1 | Poly-ADP-ribosylation | DNA strand breaks | DNA repair (BER, SSB, DSB), chromatin remodeling, transcription regulation. nih.govresearchgate.net | Itself, Histones, DNA repair factors (e.g., XRCC1). nih.govnih.gov |
| PARP2 | Poly-ADP-ribosylation | DNA strand breaks (esp. 5' phosphorylated ends) | DNA repair (BER), maintenance of genomic stability. biorxiv.orgnih.govox.ac.uk | Itself, Histones, other nuclear proteins. ox.ac.uk |
| PARP3 | Mono-ADP-ribosylation | DNA strand breaks | Double-strand break repair, mitotic spindle regulation, activation of PARP1. nih.govox.ac.uk | PARP1, Histones. nih.gov |
Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b) form a distinct subgroup of PARPs that catalyze poly(ADP-ribosyl)ation. nih.govnih.gov They are distinguished from other PARPs by their unique domain architecture, which includes an ankyrin repeat domain (ARD) for substrate recognition and a sterile alpha motif (SAM) that mediates their oligomerization. nih.govnih.gov
Tankyrases are involved in a diverse array of cellular processes that are generally distinct from the direct DNA damage response roles of PARP1/2. Their functions include:
Wnt/β-catenin signaling: Tankyrases PARylate Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization of β-catenin and activation of Wnt target genes. nih.govnih.gov
Telomere homeostasis: Tankyrases were first identified through their interaction with TRF1, a telomere-binding protein. PARylation of TRF1 by tankyrases releases it from telomeres, allowing telomerase to access and elongate the telomere ends. nih.govnih.gov
Mitotic progression: They regulate the stability of various proteins involved in the mitotic spindle assembly and function. nih.gov
Glucose metabolism: Tankyrases are implicated in the regulation of glucose uptake. nih.gov
The mechanism of tankyrase action often involves PARylation-dependent ubiquitination. The PAR chains they synthesize are recognized by the E3 ubiquitin ligase RNF146, which then targets the substrate for degradation by the proteasome. nih.govnih.gov
While PARP1, PARP2, and the two Tankyrases are the established poly-ADP-ribosylating enzymes in humans, other members have been investigated for this activity. mdpi.com For instance, PARP4 (also known as Vault-PARP or VPARP) was initially reported to be capable of catalyzing poly(ADP-ribosyl)ation. nih.govwikipedia.org It is a component of the large cytoplasmic ribonucleoprotein particles called vaults. ebi.ac.uk However, subsequent research and consensus now largely classify PARP4 as a mono-ADP-ribosyltransferase, though it contains the H-Y-E catalytic triad often associated with PARylation. encyclopedia.pubuniprot.org This highlights that the determinants of poly- versus mono-activity are complex and not solely defined by the primary sequence of the catalytic triad. nih.gov Currently, the scientific consensus identifies PARP1, PARP2, PARP5a, and PARP5b as the principal enzymes responsible for synthesizing PAR in human cells. encyclopedia.pub
Mono-ADP-ribosyltransferases (mono-ARTs) catalyze the transfer of a single ADP-ribose moiety onto a target molecule, a process known as mono-ADP-ribosylation or MARylation. nih.gov This modification can alter a protein's activity, stability, or interaction with other molecules. nih.gov A large subset of the PARP family exclusively exhibits mono-ART activity. researchgate.net
Substrate recognition by ARTs is a critical aspect of their function, ensuring specificity in diverse signaling pathways. This recognition is often mediated by specific domains outside the catalytic region or by features within the catalytic site itself. For example, the ankyrin repeat clusters (ARCs) in Tankyrases are crucial for binding to substrates containing a specific tankyrase-binding motif (TBM). nih.gov In other ARTs, such as bacterial toxins, a conserved feature known as the ADP-ribosylating toxin turn-turn (ARTT) loop plays a key role in recognizing the substrate protein. nih.gov For the intracellular PARP family mono-ARTs, specificity can be conferred by various protein-protein interaction modules, such as WWE domains, RNA-recognition motifs (RRM), or ubiquitin-interaction motifs (UIM), which direct the enzyme to specific cellular compartments or protein complexes. mdpi.com
A significant number of PARP family members function as mono-ARTs, each with distinct cellular roles and substrates. researchgate.netmdpi.com Their catalytic mechanism often differs from that of poly-ARTs; many lack the key catalytic glutamate (B1630785) residue and are thought to use a "substrate-assisted catalysis" mechanism where an acidic residue on the substrate protein itself participates in the reaction. nih.gov
PARP4 (VPARP): Associated with large cytoplasmic vault ribonucleoprotein particles, PARP4 is now primarily considered a mono-ART. uniprot.orgfrontiersin.org It has been implicated in the regulation of splicing through its interaction with hnRNPM and may play a role in cellular transport. nih.govebi.ac.uk
PARP6: This mono-ART has been shown to regulate the activity of checkpoint kinase 1 (Chk1), a critical factor in the DNA damage response, particularly in breast cancer cells. frontiersin.org
PARP7 (TiPARP): PARP7 is involved in regulating transcription, the immune response, and microtubule stability. elifesciences.orgnih.gov It can ADP-ribosylate and regulate the stability of transcription factors like the aryl hydrocarbon receptor (AHR) and FRA1. embopress.org A key substrate is α-tubulin, and its MARylation by PARP7 promotes microtubule instability, affecting cancer cell growth and motility. nih.govresearchgate.net
PARP8: This mono-ART is less characterized but is known to auto-MARylate on various amino acid residues. nih.gov
PARP10: PARP10 is involved in the DNA damage response, cell cycle regulation, and suppression of oncogenic pathways. oup.com It interacts with and MARylates Proliferating Cell Nuclear Antigen (PCNA) to help restart stalled replication forks. maayanlab.cloud Another key substrate is the mitotic kinase Aurora-A, which PARP10 MARylates to regulate its activity during the G2/M transition of the cell cycle. nih.gov
PARP11: PARP11 modulates the type I interferon (IFN-I) antiviral response. It MARylates the E3 ubiquitin ligase β-TrCP, which in turn affects the stability of the IFN-I receptor IFNAR1. uniprot.orgnih.gov It also has antiviral functions against viruses like Zika, independent of its enzymatic activity. uniprot.org
PARP12: Also an interferon-stimulated gene, PARP12 has antiviral roles and is involved in regulating mRNA translation under stress conditions by localizing to stress granules. nih.govtandfonline.com Recent studies show it regulates AKT activation in breast cancer cells and is required for mitochondrial function in adipocytes. nih.govtandfonline.com
PARP14: A large, multi-domain protein, PARP14 acts as a mono-ART involved in immunity, transcription, and the DNA replication stress response. nih.gov It was identified as a co-activator for the transcription factor STAT6 in response to Interleukin-4 (IL-4). thesgc.org Uniquely, PARP14 possesses both a "writer" (ART domain) and an "eraser" (hydrolase) function, with its first macrodomain being able to remove the ADP-ribose modification. ox.ac.uknih.gov
PARP15: This enzyme is classified as a mono-ART, though its specific substrates and functions are less well-defined compared to other family members. encyclopedia.pub
PARP16: PARP16 is a unique tail-anchored protein located in the endoplasmic reticulum (ER) membrane. nih.gov It is a crucial regulator of the unfolded protein response (UPR), a key ER stress pathway. PARP16 MARylates and activates the UPR sensors PERK and IRE1α. researchgate.netnih.govmaayanlab.cloud It has also been shown to MARylate the nuclear import factor karyopherin KPNB1. uniprot.org
Table 2: Selected Mono-ADP-ribosylating PARP Enzymes
| Enzyme | Key Functions | Known Substrates | Cellular Localization |
|---|---|---|---|
| PARP4 | Regulation of splicing, cellular transport. nih.govebi.ac.uk | Major Vault Protein (MVP), hnRNPM. nih.govebi.ac.uk | Cytoplasm (Vault particles). ebi.ac.uk |
| PARP6 | DNA damage response. frontiersin.org | Checkpoint kinase 1 (Chk1). frontiersin.org | Not specified |
| PARP7 | Transcriptional regulation, immune response, microtubule dynamics. elifesciences.orgnih.gov | α-tubulin, AHR, FRA1. embopress.orgresearchgate.net | Cytoplasm, Nucleus. elifesciences.org |
| PARP10 | DNA damage repair, cell cycle (G2/M) regulation, apoptosis. nih.govoup.comresearchgate.net | PCNA, Aurora-A kinase, c-Myc. nih.govmaayanlab.cloudresearchgate.net | Nucleus, Cytoplasm. nih.gov |
| PARP11 | Regulation of antiviral interferon response. uniprot.orgnih.gov | β-TrCP (E3 ubiquitin ligase). uniprot.org | Not specified |
| PARP12 | Antiviral response, regulation of translation, AKT signaling, mitochondrial function. nih.govnih.govtandfonline.com | AKT, translation machinery components. nih.govnih.gov | Golgi, Stress granules, Mitochondria. tandfonline.comcnr.it |
| PARP14 | Immune response (IL-4/STAT6 signaling), DNA repair, antiviral response. thesgc.orgnih.gov | STAT6, PCNA, Itself. thesgc.orgnih.gov | Nucleus, Cytoplasm. thesgc.org |
| PARP16 | Unfolded Protein Response (UPR) activation, regulation of translation. researchgate.netnih.govuniprot.org | PERK, IRE1α, Karyopherin KPNB1, Ribosomal proteins. nih.govuniprot.org | Endoplasmic Reticulum. nih.gov |
Mono-ADP-ribosyltransferases (ARTs/mono-ARTs) and Substrate Recognition
Diphtheria Toxin-like ADP-ribosyltransferases (ARTDs)
The Diphtheria Toxin-like ADP-ribosyltransferases (ARTDs), a family of enzymes formerly known as Poly(ADP-ribose) polymerases (PARPs), are central to the ADP-ribosylation process. researchgate.net This family was renamed to reflect their structural similarity to the bacterial diphtheria toxin. researchgate.net The 17 members of the human ARTD family are categorized based on their catalytic activity into poly-ADP-ribosyltransferases (e.g., ARTD1-6) and mono-ADP-ribosyltransferases (e.g., ARTD7-17), with ARTD13 being catalytically inactive. researchgate.netmdpi.com
The most extensively studied member, ARTD1 (PARP1), is a key player in the DNA damage response. researchgate.net Upon detecting DNA strand breaks, PARP1 is activated and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other proteins, such as histones. nih.govtaylorandfrancis.com This PARylation serves as a scaffold to recruit DNA repair factors to the site of damage. taylorandfrancis.comnih.gov Other ARTDs are involved in a variety of cellular processes, including chromatin remodeling and transcriptional regulation. researchgate.net
| ARTD Family Member | Previous Name | Primary Activity | Key Functions |
| ARTD1 | PARP1 | Poly-ADP-ribosylation | DNA repair, chromatin remodeling, transcription researchgate.netnih.gov |
| ARTD2 | PARP2 | Poly-ADP-ribosylation | DNA repair, often works in concert with PARP1 bohrium.comfrontiersin.org |
| ARTD3 | PARP3 | Mono-ADP-ribosylation | DNA damage response nih.govresearchgate.net |
| ARTD7 | PARP7 | Mono-ADP-ribosylation | Transcriptional regulation, signaling researchgate.net |
| ARTD10 | PARP10 | Mono-ADP-ribosylation | DNA repair, cell cycle control |
Sirtuin Family Members and NAD-Dependent ADP-ribosyltransferase Activity
Sirtuins are a class of NAD+-dependent enzymes primarily known for their lysine (B10760008) deacetylase activity. nih.govresearchgate.net However, some sirtuins have also been reported to possess a weaker intrinsic ADP-ribosyltransferase activity. nih.govnih.gov This dual functionality links cellular metabolism, through the consumption of NAD+, directly to protein regulation.
The ADP-ribosyltransferase activity of sirtuins is generally considered to be much less efficient than their deacetylase function. nih.govacs.orgbohrium.com For instance, the rate of sirtuin-dependent ADP-ribosylation is significantly lower than that of bacterial ADP-ribosyltransferases like diphtheria toxin. nih.govacs.org Some studies propose that this activity might be an inefficient side reaction of the primary deacetylation process and its physiological relevance is a subject of ongoing research. nih.govacs.orgbohrium.com Nevertheless, certain sirtuins, such as SIRT4, have been shown to ADP-ribosylate and regulate metabolic enzymes like glutamate dehydrogenase. nih.gov The reaction catalyzed by sirtuins involves the transfer of a single ADP-ribose moiety to a target protein, releasing nicotinamide in the process. researchgate.net
| Sirtuin | Primary Activity | Reported ADP-ribosyltransferase Activity | Cellular Location |
| SIRT1 | Deacetylase | Weak mono-ADP-ribosyltransferase activity reported. nih.govnih.gov | Nucleus, Cytoplasm researchgate.net |
| SIRT4 | ADP-ribosyltransferase | Regulates mitochondrial enzymes like glutamate dehydrogenase. nih.gov | Mitochondria |
| SIRT6 | Deacetylase | Reported to have mono-ADP-ribosyltransferase activity. researchgate.netnih.gov | Nucleus researchgate.net |
Auxiliary Factors and Co-factors in ADP-ribosylation Initiation and Elongation (e.g., Histone PARylation Factor 1, HPF1)
The activity and specificity of ARTDs can be modulated by auxiliary factors. A prime example is the Histone PARylation Factor 1 (HPF1). nih.gov HPF1 is a critical co-factor for PARP1 and PARP2, the primary enzymes involved in the DNA damage response. bohrium.comfrontiersin.org
HPF1 forms a complex with PARP1 at sites of DNA damage. nih.gov This interaction creates a composite active site that fundamentally alters the catalytic activity of PARP1. bohrium.comrepec.org Specifically, the PARP1/HPF1 complex switches the target amino acid specificity from glutamate and aspartate to serine. frontiersin.org This serine-specific ADP-ribosylation is now understood to be the major form of this modification in response to DNA damage. elifesciences.orgnih.gov HPF1 is essential for the ADP-ribosylation of histones, which in turn facilitates chromatin relaxation and the recruitment of DNA repair machinery. pnas.orgbiorxiv.org In the absence of HPF1, PARP1 undergoes hyper-automodification on glutamate residues, and the crucial modification of histones is significantly reduced. pnas.org
ADP-ribose Hydrolases ("Erasers")
The reversibility of ADP-ribosylation is critical for its role as a dynamic signaling mechanism. This is achieved by a group of enzymes known as ADP-ribose hydrolases, or "erasers," which remove the ADP-ribose modifications.
Poly(ADP-ribose) Glycohydrolase (PARG) and its Role in PAR Chain Degradation
Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of poly(ADP-ribose) chains. nih.govnih.gov It possesses both endo- and exo-glycohydrolase activities, allowing it to cleave the ribose-ribose bonds within the PAR polymer. nih.gov This degradation process is rapid and essential for restoring cellular function after the DNA damage response and for preventing the toxic accumulation of PAR. taylorandfrancis.comresearchgate.net
PARG's activity results in the release of free ADP-ribose and short PAR chains. nih.gov The deficiency of PARG can lead to increased sensitivity to DNA damaging agents and cell death, highlighting its critical role in maintaining genomic stability. nih.govresearchgate.net The process of PAR degradation by PARG is complex, involving different modes of cleavage depending on the length and structure of the PAR chain. researchgate.net
ADP-ribosylhydrolases (ARHs) and their Specificity for Mono-ADP-ribose Removal
The ADP-ribosylhydrolase (ARH) family of enzymes is responsible for removing the final ADP-ribose unit attached to the protein, a task that PARG cannot perform. pnas.org This family includes three members in humans: ARH1, ARH2 (which is catalytically inactive), and ARH3. nih.gov These enzymes exhibit distinct substrate specificities. ARH1, for instance, specifically hydrolyzes ADP-ribose linked to arginine residues. nih.govnih.gov
(ADP-ribosyl)hydrolase 3 (ARH3) has emerged as a key eraser of serine-linked ADP-ribosylation, the very modification installed by the PARP1/HPF1 complex during the DNA damage response. frontiersin.orgelifesciences.orgnih.gov ARH3 efficiently and specifically removes mono-ADP-ribose from serine residues on histones and other proteins. elifesciences.orgnih.gov This activity is crucial for reversing the signaling cascade initiated by DNA damage and for the complete degradation of PAR chains initiated by PARG. frontiersin.org
ARH3 can also degrade PAR chains, though its primary role in the DNA damage response appears to be the removal of the protein-proximal ADP-ribose moiety from serine residues. nih.govnih.gov The coordinated action of PARG and ARH3 ensures the complete and efficient removal of ADP-ribose modifications, allowing the cell to return to a homeostatic state. frontiersin.orgpnas.org The specificity of ARH3 for serine-ADP-ribosylation underscores the importance of this particular modification in cellular signaling. elifesciences.orgnih.govresearchgate.net
| Hydrolase ("Eraser") | Substrate Specificity | Primary Function in ADP-ribosylation Cycle |
| Poly(ADP-ribose) Glycohydrolase (PARG) | Poly(ADP-ribose) chains (ribose-ribose bonds) nih.govnih.gov | Major enzyme for PAR polymer degradation. nih.gov |
| ADP-ribosylhydrolase 1 (ARH1) | Mono-ADP-ribosylated arginine nih.govnih.gov | Reverses arginine-specific mono-ADP-ribosylation. nih.gov |
| (ADP-ribosyl)hydrolase 3 (ARH3) | Mono-ADP-ribosylated serine; Poly(ADP-ribose) chains elifesciences.orgnih.govnih.gov | Removes the final ADP-ribose from serine residues, completing the reversal of DNA damage-induced PARylation. frontiersin.orgfrontiersin.org |
ARH1 and Terminal ADP-ribose Protein Glycohydrolase Functions
The removal of ADP-ribose from proteins is a critical step in signaling, carried out by specialized hydrolases. Among these, ADP-ribosyl-arginine hydrolase 1 (ARH1) and Terminal ADP-ribose protein glycohydrolases (TARG) exhibit distinct but crucial functions.
ARH1 (ADP-ribosyl-arginine Hydrolase 1): ARH1 is the primary enzyme responsible for reversing arginine-specific mono-ADP-ribosylation. nih.gov It catalyzes the hydrolysis of the N-glycosidic bond that links an ADP-ribose moiety to the guanidino group of an arginine residue on a target protein. nih.govnih.gov This reaction is stereospecific, with ARH1 preferentially cleaving the α-anomeric form of ADP-ribosyl-arginine, which is the product synthesized by mammalian ADP-ribosyltransferases (ARTs) like ART1. nih.govnih.govmdpi.com In vitro, this α-anomer can convert to the β-form, which is not a substrate for ARH1, potentially interrupting the cycle. nih.gov
The biological roles of ARH1 are diverse. It is implicated in counteracting the effects of bacterial toxins, such as cholera toxin, which ADP-ribosylates the Gαs protein on an arginine residue. nih.govmdpi.com ARH1 is also involved in tumorigenesis and plays a key role in membrane repair processes. nih.govnih.gov For instance, in response to myocardial injury, a cycle involving ART1 and ARH1 regulates the ADP-ribosylation level of the tripartite motif-containing protein 72 (TRIM72), which is essential for forming the membrane-repair complex. nih.govnih.gov Beyond its action on arginylated proteins, ARH1 can also hydrolyze O-acetyl-ADP-ribose and cleave the glycosidic bonds within poly(ADP-ribose) chains. nih.govnih.govmdpi.com
Terminal ADP-ribose Protein Glycohydrolase (TARG1): TARG1, also known as C6orf130, is a macrodomain-containing protein that functions to remove the final mono(ADP-ribose) unit attached to a protein. nih.govembopress.org While poly(ADP-ribose) glycohydrolase (PARG) can degrade long PAR chains, it cannot cleave the bond linking the last ADP-ribose moiety to the protein. embopress.orgoup.com TARG1 fulfills this role, specifically targeting the O-glycosidic linkage between ADP-ribose and glutamate residues. nih.govembopress.org This function is critical for completing the reversal of PARP-mediated signaling and recycling the modified protein. embopress.org The importance of TARG1 is underscored by findings that homozygous mutations in the TARG1 gene lead to severe neurodegeneration in humans. nih.govembopress.org Furthermore, cellular depletion of TARG1 results in defects in DNA repair and cell proliferation. embopress.org
Table 1: Comparison of ARH1 and TARG1 Hydrolase Functions
| Feature | ARH1 (ADP-ribosyl-arginine Hydrolase 1) | TARG1 (Terminal ADP-ribose Protein Glycohydrolase) |
|---|---|---|
| Primary Substrate | Mono-ADP-ribosylated Arginine (α-anomer) nih.govmdpi.com | Mono-ADP-ribosylated Glutamate (terminal unit) nih.govembopress.org |
| Enzyme Family | ARH Family nih.gov | Macrodomain Family oup.com |
| Bond Cleaved | N-glycosidic bond nih.gov | O-glycosidic bond nih.gov |
| Biological Roles | Defense against bacterial toxins, tumorigenesis, membrane repair nih.govnih.gov | DNA repair, cell proliferation, neuroprotection embopress.org |
| Other Activities | Hydrolyzes O-acetyl-ADP-ribose, cleaves PAR chains nih.govnih.gov | PARP-interacting protein embopress.org |
Macrodomain-Containing Proteins with ADP-ribose Hydrolase Activity
A significant class of enzymes that reverse mono-ADP-ribosylation are characterized by the presence of a macrodomain. This structural module, initially identified as an ADP-ribose binding domain, is also the catalytic engine for hydrolase activity in several proteins, including MacroD1, MacroD2, and TARG1. oup.comnih.gov These enzymes are pivotal in establishing mono-ADP-ribosylation as a reversible and dynamic post-translational modification. nih.gov
MacroD1, MacroD2, and TARG1 (C6orf130) specifically function as mono-ADP-ribosylhydrolases. nih.govnih.gov They cleave ADP-ribose from proteins that have been modified on acidic amino acid side chains, such as glutamate and aspartate. nih.govnih.gov This activity directly counters the action of enzymes like ARTD10 (PARP10), which mono-ADP-ribosylates these residues. nih.gov For example, MacroD2 has been shown to reverse the ARTD10-catalyzed inhibition of glycogen (B147801) synthase kinase 3β (GSK3β) both in vitro and in cells, highlighting the physiological relevance of this enzymatic reversal. nih.gov
While they belong to the same family, these hydrolases can have different specificities and subcellular localizations. frontiersin.org For instance, endogenous MacroD1 protein is highly enriched within mitochondria, suggesting a role for ADP-ribosylation in regulating mitochondrial function and DNA damage responses within this organelle. frontiersin.org Structural and mutagenesis studies of MacroD1 and MacroD2 have identified a conserved core structure with key catalytic residues, such as Asp102 and His106 in MacroD2, implicated in the hydrolytic reaction. nih.gov Several RNA viruses also encode for macrodomain proteins, which they use to counteract the host's antiviral ADP-ribosylation-based immune responses. mdpi.com
Table 2: Key Macrodomain-Containing Hydrolases
| Protein | Primary Substrate Linkage | Cellular Localization | Key Functions |
|---|---|---|---|
| MacroD1 | Mono-ADP-ribose on acidic residues nih.gov | Mitochondria, Nucleus, Cytosol frontiersin.org | Reverses ADP-ribosylation, potential role in mitochondrial DNA damage response frontiersin.org |
| MacroD2 | Mono-ADP-ribose on acidic residues nih.gov | - | Reverses ARTD10-mediated modification, regulates protein function (e.g., GSK3β) nih.gov |
| TARG1 (C6orf130) | Terminal mono-ADP-ribose on Glutamate embopress.org | - | Reverses PARP modification, DNA repair, cell proliferation embopress.org |
| Viral Macrodomains | Mono-ADP-ribose on various residues mdpi.com | - | Counteract host innate immunity mdpi.com |
Cyclic ADP-ribose Hydrolase and its Enzymatic Mechanism
Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium stores. nih.govwikipedia.org Its cellular levels are tightly controlled by bifunctional enzymes that both synthesize and degrade it. The most prominent of these in mammals is CD38. nih.govnih.gov
The enzymatic process involves two distinct activities housed within the same protein: an ADP-ribosyl cyclase activity and a cADPR hydrolase activity. wikipedia.orgmdpi.com
Synthesis (Cyclase Activity): The enzyme uses nicotinamide adenine (B156593) dinucleotide (NAD+) as a substrate. It catalyzes an internal cyclization reaction where the N1 nitrogen of the adenine base attacks the N-glycosidic bond, displacing nicotinamide and forming the cyclic product, cADPR. wikipedia.orgnih.gov
Hydrolysis (Hydrolase Activity): The same enzyme can then hydrolyze cADPR. This reaction cleaves the N1-glycosidic bond within the cADPR molecule, opening the ring to produce the non-cyclic Adenosine 5'-diphosphoribose (ADP-ribose). nih.govwikipedia.org
The catalytic mechanism that dictates whether the enzyme synthesizes cADPR or simply hydrolyzes NAD+ to ADP-ribose has been elucidated through structural studies. In the Aplysia ADP-ribosyl cyclase, the substrate NAD+ binds in a folded conformation stabilized by hydrophobic stacking with a key phenylalanine residue (Phe-174). This conformation promotes the cyclization reaction. nih.gov In contrast, in human CD38, which primarily hydrolyzes NAD+ to ADP-ribose, a threonine residue (Thr-221) occupies the equivalent position. Mutating this threonine in CD38 to a phenylalanine significantly enhances its cADPR production, effectively converting it into a cyclase-like enzyme. nih.gov This demonstrates that a single residue can act as a critical determinant for the reaction outcome, either favoring the intramolecular cyclization or the direct hydrolysis of NAD+. nih.gov
ADP-ribose Binding Proteins ("Readers")
Beyond the enzymes that write and erase ADP-ribose modifications, a third class of proteins, known as "readers," specifically recognizes and non-covalently binds to these moieties. This interaction is a key mechanism for recruiting effector proteins to specific cellular sites, such as locations of DNA damage, and for assembling larger protein complexes to execute downstream signaling events. springernature.comnih.gov These reader proteins translate the signal of ADP-ribosylation into a functional cellular response. nih.gov
Identification and Characterization of ADP-ribose Binding Domains and Motifs
Proteins that read ADP-ribose modifications do so through specialized ADP-ribose binding domains (ARBDs). nih.govnih.gov Several distinct types of ARBDs have been identified and characterized, each with different specificities for either mono(ADP-ribose) (MAR) or poly(ADP-ribose) (PAR).
Macrodomains: This is one of the most well-characterized ARBDs. nih.gov While some macrodomains possess catalytic hydrolase activity as described above, many function solely as binding modules. They are high-affinity binders of ADP-ribose, with some showing specificity for the terminal ADP-ribose unit of a PAR chain. embopress.orgpnas.org For example, isothermal titration calorimetry measured a high affinity (dissociation constant, K_D, of 126 nM) for the binding of ADP-ribose to the Af1521 macrodomain. embopress.org The crystal structure of the macrodomain from histone macroH2A1.1 bound to ADP-ribose reveals that the ligand sits (B43327) in a deep pocket, suggesting it acts as a "cap" for the PAR chain rather than binding along the polymer. pnas.org
WWE Domains: WWE domains are another class of ARBDs, named for a conserved tryptophan-tryptophan-glutamate sequence. These domains are primarily known to recognize and bind to poly(ADP-ribose) chains. nih.govnih.gov
PAR-Binding Zinc Finger (PBZ) Domains: More recently discovered, PBZ domains represent a distinct motif that mediates interaction with PAR. pnas.orgoup.com Found in proteins involved in DNA repair and damage signaling, such as APLF (Aprataxin and PNK-like factor), these domains often appear in tandem. pnas.org Structural and biochemical studies of APLF's PBZ domains identified critical motifs, including C(M/P)Y and CYR, that form a basic and hydrophobic pocket. Specific tyrosine residues within these motifs are essential for interacting with the adenine ring of ADP-ribose, while basic residues coordinate with the phosphate (B84403) backbone. This arrangement allows PBZ domains to bind to multiple ADP-ribose units along a PAR polymer. pnas.org
Table 3: Major ADP-ribose Binding Domains (ARBDs)
| Domain/Motif | Binding Specificity | Binding Mechanism | Example Proteins |
|---|---|---|---|
| Macrodomain | Mono(ADP-ribose) or terminal ADP-ribose nih.govembopress.org | Binds ADP-ribose in a deep pocket pnas.org | Af1521, MacroH2A1.1, TARG1 embopress.orgpnas.org |
| WWE Domain | Poly(ADP-ribose) nih.govnih.gov | Recognizes PAR chains nih.gov | RNF146 (Iduna) |
| PBZ Domain | Poly(ADP-ribose) pnas.org | Binds multiple ADP-ribose units along the polymer via basic/hydrophobic pockets pnas.org | APLF, CHFR pnas.org |
Mechanisms of Non-Covalent Interaction with ADP-ribose Moieties
The binding of reader proteins to ADP-ribose is a highly specific interaction driven by a combination of non-covalent forces. The molecular complexity of poly(ADP-ribose), which can be long, branched, and is highly negatively charged, allows for a diverse range of interactions. springernature.comdocumentsdelivered.com Structural and biochemical analyses have revealed the precise nature of these interactions within the binding pockets of reader domains.
The non-covalent binding is primarily governed by:
Hydrogen Bonding: The hydroxyl groups on the two ribose sugars and the negatively charged phosphate groups of the ADP-ribose moiety are major sites for hydrogen bonding. embopress.orgmdpi.com For example, in the crystal structure of the Af1521 macrodomain, numerous critical hydrogen bonds are observed coordinating the ligand within its binding pocket. embopress.org
Electrostatic Interactions: The polyanionic nature of PAR, due to its phosphate backbone, facilitates strong electrostatic interactions with positively charged (basic) amino acid residues, such as lysine and arginine, within the binding domain. pnas.org The PBZ domains of APLF, for instance, use key arginine residues to interact with the PAR phosphate backbone. pnas.org
Hydrophobic and Stacking Interactions: The adenine base of ADP-ribose provides a surface for hydrophobic and aromatic stacking interactions with hydrophobic or aromatic residues (e.g., tyrosine, phenylalanine) in the protein's binding pocket. pnas.org The C(M/P)Y and CYR motifs in PBZ domains utilize tyrosine residues for this type of critical interaction with the adenine ring. pnas.org
These interactions collectively provide high affinity and specificity, allowing reader proteins to recognize and bind to ADP-ribose modifications, thereby translating the modification into a specific biological outcome. springernature.comembopress.org
Molecular Mechanisms and Dynamics of Adp Ribosylation
Covalent Attachment of ADP-ribose to Acceptor Biomolecules
The fundamental mechanism of ADP-ribosylation involves the cleavage of the N-glycosidic bond in NAD+, which separates the ADP-ribose molecule from the nicotinamide (B372718) group. This is followed by a nucleophilic attack from the target biomolecule, resulting in the covalent attachment of the ADP-ribose. wikipedia.org This modification can occur as a single unit (mono-ADP-ribosylation or MARylation) or as a chain of ADP-ribose units (poly-ADP-ribosylation or PARylation). imrpress.com
A wide array of amino acid side chains can act as acceptors for ADP-ribose. The chemical nature of the acceptor residue dictates the type of glycosidic linkage formed. Nucleophilic oxygen, nitrogen, or sulfur atoms on the amino acid side chains lead to the formation of O-, N-, or S-glycosidic bonds, respectively. wikipedia.orgnih.gov
Initially, acidic amino acids like glutamate (B1630785) and aspartate were identified as primary sites. wikipedia.org However, subsequent research has expanded the repertoire of acceptor residues to include serine, arginine, cysteine, lysine (B10760008), diphthamide, phosphoserine, and asparagine. wikipedia.orgnih.gov The modification of different amino acid residues can lead to distinct downstream signaling pathways. nih.gov For instance, serine ADP-ribosylation has emerged as a crucial signal in the DNA damage response. nih.govnih.gov The linkage to glutamate or aspartate results in an ester bond, while attachment to basic amino acids like arginine and lysine forms an N-glycosidic linkage. imrpress.com The O-glycosidic bond, which links ADP-ribose to serine, is notably labile, presenting challenges for its detection and analysis. nih.gov
| Amino Acid Acceptor | Linkage Type |
|---|---|
| Glutamate | O-glycosidic (ester bond) |
| Aspartate | O-glycosidic (ester bond) |
| Serine | O-glycosidic |
| Threonine | O-glycosidic |
| Tyrosine | O-glycosidic |
| Arginine | N-glycosidic |
| Lysine | N-glycosidic |
| Asparagine | N-glycosidic |
| Diphthamide | N-glycosidic |
| Cysteine | S-glycosidic |
| Phosphoserine | O-glycosidic |
Recent studies have revealed that nucleic acids can also serve as substrates for ADP-ribosylation, expanding the scope of this modification beyond proteins. nih.govnih.gov This includes the ADP-ribosylation of DNA bases, phosphorylated DNA ends, and phosphorylated RNA ends. nih.gov
DNA ADP-ribosylation has been observed in various contexts. For example, in some bacteria, the toxin-antitoxin system DarT-DarG involves the ADP-ribosylation of thymidine (B127349) bases in DNA, which is perceived by the cell as DNA damage. researchgate.net In eukaryotes, enzymes like PARP1, PARP2, and PARP3 can ADP-ribosylate the phosphorylated ends of double-stranded DNA, a process implicated in the DNA damage response. researchgate.netresearchgate.net
Similarly, RNA molecules can be targeted for ADP-ribosylation. Certain mammalian PARPs, such as PARP10, can modify the phosphorylated ends of single-stranded RNA, with a preference for the 5'-terminal phosphate (B84403). nih.govoup.com This modification may represent a novel form of RNA capping and could influence RNA stability, translation, and localization. researchgate.net
Beyond macromolecules like proteins and nucleic acids, ADP-ribosylation can also target smaller molecules and metabolites. This aspect of ADP-ribosylation is an emerging area of research, with implications for understanding the intricate regulation of cellular metabolism. The covalent modification of these small molecules can alter their function and integration into various biochemical pathways. nih.gov For instance, the non-enzymatic glycation of proteins by ADP-ribose has been documented.
Structural and Functional Consequences of ADP-ribosylation on Substrates
The covalent attachment of the bulky and negatively charged ADP-ribose moiety can induce significant structural and functional changes in the modified substrate. mdpi.com These alterations can modulate protein-protein interactions, protein-nucleic acid interactions, and enzymatic activity. imrpress.com
ADP-ribosylation can sterically hinder interactions between a modified protein and its binding partners. mdpi.com For example, it can lead to chromatin decondensation by disrupting the interactions between histones and DNA. imrpress.com The addition of ADP-ribose can also induce conformational changes in the target protein, thereby altering its activity. mdpi.com
Furthermore, the ADP-ribose unit itself can act as a scaffold to recruit other proteins. imrpress.com Proteins containing specific ADP-ribose binding motifs, such as macrodomains, can recognize and bind to the modification, leading to the assembly of larger protein complexes involved in processes like DNA repair. nih.govnih.gov
Formation and Architectural Diversity of Poly(ADP-ribose) Chains: Linear and Branched Topologies
In poly-ADP-ribosylation, multiple ADP-ribose units are linked together to form a polymer. These poly(ADP-ribose) (PAR) chains can exhibit significant architectural diversity, existing in both linear and branched forms. nih.govnih.gov
Linear PAR chains are formed by the sequential addition of ADP-ribose units through (1''→2') O-glycosidic linkages between the ribose moieties. wikipedia.org The elongation of these chains is a key feature of the response to cellular stress, such as DNA damage.
Branching in PAR chains occurs through the formation of (2''→1''') O-glycosidic bonds, creating a more complex, tree-like structure. nih.gov It has been reported that branching can happen approximately every 20 to 50 ADP-ribose units. nih.gov The degree of branching can vary depending on the specific PARP enzyme involved and the cellular context. For example, PARP1 is known to produce branched polymers, while tankyrase 1 (TNKS1) appears to primarily synthesize linear chains. nih.gov PARP2 has been shown to promote the formation of branched structures. acs.org This structural heterogeneity of PAR is thought to have important biological implications, potentially influencing the recruitment and organization of different protein complexes. nih.gov
Allosteric Regulation Mediated by ADP-ribose Modifications
ADP-ribosylation can act as an allosteric regulator of protein function. The binding of ADP-ribose or PAR to a protein at a site distinct from the active site can induce conformational changes that modulate its activity. nih.govscholaris.ca
A key example of this is the allosteric activation of PARP1 upon binding to damaged DNA. This interaction triggers a conformational change that stimulates the enzyme's catalytic activity, leading to the synthesis of PAR chains. scholaris.ca These PAR chains can then allosterically regulate the function of other proteins by recruiting them to the site of damage.
Furthermore, small molecule inhibitors have been developed that target allosteric sites on ADP-ribose binding domains, such as the macrodomains of PARP14. nih.gov These inhibitors can prevent the recognition of ADP-ribose modifications, thereby disrupting downstream signaling events. This highlights the importance of allosteric regulation in the complex network of ADP-ribosylation signaling.
Interplay and Crosstalk between ADP-ribosylation and Other Post-Translational Modifications (e.g., Ubiquitination, Phosphorylation, Acetylation, Methylation, SUMOylation)
ADP-ribosylation is a critical post-translational modification (PTM) that does not operate in isolation; rather, it engages in a complex and dynamic interplay with other PTMs to fine-tune cellular processes. encyclopedia.pub This crosstalk can be synergistic (positive) or antagonistic (negative), where one modification can promote or hinder the formation or function of another. encyclopedia.pubnih.gov This intricate network of modifications is essential for the precise regulation of protein function in response to cellular signals, particularly in processes like DNA damage repair, gene expression, and signal transduction. encyclopedia.pubnih.govresearchgate.net
Ubiquitination: The relationship between ADP-ribosylation and ubiquitination is multifaceted. Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in ADP-ribosylation, is a target for E3 ubiquitin ligases, such as WWP2, which can mediate its polyubiquitination and subsequent degradation. encyclopedia.pub This represents a direct regulatory control over the levels and activity of PARP1. Conversely, poly(ADP-ribose) (PAR) chains can act as a signal for ubiquitination. frontiersin.orgnih.gov The PAR-targeted ubiquitin ligase RNF146, for example, recognizes and binds to PARylated proteins, leading to their ubiquitination. researchgate.netfrontiersin.orgnih.gov This process, known as PAR-dependent ubiquitination (PARdU), is crucial for regulating tumorigenesis and cell death. researchgate.net A striking example of direct interplay is seen in infections by the bacterium Legionella pneumophila, which utilizes an effector to create ADP-ribosylated ubiquitin (ADPR-Ub), highlighting a noncanonical ubiquitination pathway. nih.gov
Phosphorylation: ADP-ribosylation and phosphorylation can exhibit a competitive or regulatory relationship, often occurring on or near the same amino acid residues. nih.gov A well-documented example is the functional interplay on histone H2B. nih.govnih.gov The ADP-ribosylation of glutamate 35 (Glu35) on histone H2B by PARP-1 has been shown to inhibit the phosphorylation of the adjacent serine 36 (Ser36) by AMP kinase. nih.govnih.govresearchgate.net This inhibitory action has significant consequences, as H2B-Ser36 phosphorylation is required for the expression of genes that promote adipogenesis. nih.govnih.gov The presence of ADP-ribosylation can thus suppress phosphorylation-dependent signaling pathways. researchgate.net
Acetylation: The crosstalk between ADP-ribosylation and acetylation is pivotal for regulating chromatin structure and gene expression. nih.gov Inhibition of PARP activity has been shown to cause a widespread decrease in the acetylation of histones H3 and H4, suggesting that balanced PAR levels are necessary to maintain the histone acetylation state. nih.gov The mechanism can be indirect, with PARP1 influencing the activity of deacetylases. encyclopedia.pub Conversely, histone acetylation can directly block ADP-ribosylation. princeton.edu Specific acetylation marks on histones, such as on histone H4 at lysine 16 (H4K16Ac), can prevent the ADP-ribosylation of the same residue. nih.gov This provides a molecular basis for the rapid deacetylation observed at DNA damage sites, allowing for subsequent ADP-ribosylation to occur. princeton.edu
Methylation: ADP-ribosylation significantly impacts protein and histone methylation, often by modulating the activity of methyltransferases and demethylases. encyclopedia.pubnih.gov For instance, PARP1 can interact with and PARylate the histone methyltransferase SET8, which inhibits its ability to bind to DNA and monomethylate histone H4K20. nih.gov Similarly, PARP1-mediated PARylation of another methyltransferase, NSD2, under oxidative stress conditions, reduces its recruitment to target genes and decreases its catalytic activity. encyclopedia.pubnih.gov The interplay also affects demethylases; the demethylase KDM2A can be mono-ADP-ribosylated by SIRT6, which enhances the level of H3K36me2 at sites of DNA damage. encyclopedia.pubnih.gov Furthermore, the presence of an ADP-ribose group can sterically hinder the methylation of a nearby amino acid, as observed when serine ADP-ribosylation on a histone significantly decreased methylation at an adjacent lysine. princeton.edu
SUMOylation: The interplay with SUMOylation (modification by Small Ubiquitin-like Modifiers) is crucial for coordinating the DNA damage response. frontiersin.orgnih.gov Both modifications can be induced by genotoxic stress and cooperate to ensure genome integrity. frontiersin.orgembopress.org For example, the recruitment and stabilization of the SLX4 nuclease scaffold protein at sites of DNA damage depend on both SUMOylation and PARylation. embopress.org The relationship can also be competitive. On the transcription factor C/EBPβ, the lysine 134 residue can be modified by either PARylation or SUMOylation. The accumulation of PARylation at this site leads to a decrease in its SUMOylation, which in turn affects the protein's stability and its role in pathological cardiac hypertrophy. nih.gov
Table 1: Crosstalk between ADP-ribosylation and Other Post-Translational Modifications
| Interacting PTM | Example Protein(s) | Mechanism of Crosstalk | Functional Outcome |
|---|---|---|---|
| Ubiquitination | PARP1, RNF146 substrates | Ubiquitin ligase WWP2 mediates PARP1 degradation. encyclopedia.pub PAR chains recruit the ubiquitin ligase RNF146 to its substrates. researchgate.netfrontiersin.org | Regulation of PARP1 levels; degradation of PARylated proteins. encyclopedia.pubresearchgate.net |
| Phosphorylation | Histone H2B | ADP-ribosylation of H2B at Glu35 inhibits phosphorylation of adjacent Ser36. nih.govnih.govresearchgate.net | Inhibition of pro-adipogenic gene expression. nih.govresearchgate.net |
| Acetylation | Histones H3, H4 | PARP activity is required to maintain global histone acetylation levels. nih.gov Histone acetylation can block ADP-ribosylation at specific sites. princeton.edunih.gov | Regulation of chromatin accessibility and gene transcription. nih.gov |
| Methylation | NSD2, KDM2A, Histones | PARylation of methyltransferase NSD2 inhibits its activity. nih.gov ADP-ribosylation of demethylase KDM2A enhances its function. nih.gov | Modulation of histone methylation patterns and DNA repair efficiency. encyclopedia.pubnih.gov |
| SUMOylation | SLX4, C/EBPβ | PARylation and SUMOylation cooperate to recruit SLX4 to DNA damage sites. embopress.org PARylation and SUMOylation compete for the same lysine residue on C/EBPβ. nih.gov | Coordination of DNA damage response; regulation of protein stability. embopress.orgnih.gov |
Role of ADP-ribose and Poly(ADP-ribose) in Regulating Biomolecular Condensate Formation
Poly(ADP-ribose) (PAR) and its monomer, ADP-ribose, play a fundamental role in the organization of the cell's interior by driving the formation of biomolecular condensates. researchgate.netnih.gov These structures are non-membranous compartments that form through a process called liquid-liquid phase separation (LLPS), concentrating specific proteins and nucleic acids to facilitate biochemical reactions and sequester components. researchgate.netnih.gov PAR-mediated condensates are implicated in a host of cellular processes and are linked to diseases such as cancer, neurodegeneration, and viral infections. researchgate.netnih.govescholarship.org
The formation of these condensates is often seeded by PAR itself. researchgate.netnih.gov As a highly negatively charged and structurally flexible polymer, PAR acts as a scaffold or "glue" for the assembly of multiprotein complexes. mdpi.comnih.gov PAR can induce the phase separation of proteins that contain intrinsically disordered regions (IDRs) or low-complexity domains, which are common in proteins that form condensates. researchgate.netnih.gov Examples of such proteins include FUS, TDP-43, and hnRNPA1, many of which are linked to neurodegenerative diseases. nih.gov
The physical properties of PAR are critical to its function in condensate formation. The length and branching of the PAR chain are key determinants of its scaffolding ability. nih.govmdpi.com Longer or more branched PAR chains possess higher valency, meaning they have more sites available for binding to proteins. nih.govmdpi.com This increased multivalency enhances the recruitment and local concentration of specific proteins, driving the formation and influencing the composition of the condensate. nih.gov Thus, the "PAR code"—the specific length, branching, and sites of conjugation—can direct which proteins are assembled into a particular condensate. nih.gov
PAR is instrumental in forming various well-known biomolecular condensates, including:
DNA repair foci: In response to DNA damage, local synthesis of PAR by PARPs triggers the recruitment of DNA repair proteins to the site of the lesion, forming a repair-focused condensate. researchgate.netmdpi.com
Stress granules: These condensates form in response to cellular stress and contain stalled translation initiation complexes. PAR is required for the assembly of stress granules, and PARP inhibitors can modulate their formation. researchgate.netnih.gov
Nucleoli: PAR is also found within the nucleolus, a major site of ribosome biogenesis, suggesting a role in its organization and function. researchgate.net
The dynamic nature of PAR, with rapid synthesis by PARPs and degradation by enzymes like poly(ADP-ribose) glycohydrolase (PARG), allows for the transient and reversible assembly of these condensates, enabling the cell to respond quickly to stimuli like DNA damage or stress. escholarship.orgnih.gov The accumulation of PAR and aberrant phase transitions are also linked to pathological protein aggregation in neurodegenerative disorders. escholarship.org For instance, the protein ZNF746 (also known as PARIS), which is implicated in Parkinson's disease, undergoes LLPS and solidifies into amorphous aggregates in a process that is accelerated by PAR binding. embopress.orgresearchgate.net
Table 2: Role of Poly(ADP-ribose) in Biomolecular Condensates
| Condensate Type | Key Function | Role of Poly(ADP-ribose) (PAR) |
|---|---|---|
| DNA Repair Foci | Repair of DNA damage | Acts as a scaffold to recruit repair proteins to DNA lesions, seeded by local PAR synthesis. researchgate.netmdpi.com |
| Stress Granules | Sequestration of translation machinery during stress | Promotes the assembly and accumulation of components like TDP-43 and FUS. researchgate.netnih.gov |
| Nucleoli | Ribosome biogenesis, stress sensing | Contributes to the structural organization and function of the compartment. researchgate.net |
| Pathological Aggregates | Associated with neurodegenerative diseases | Can accelerate the phase separation and solidification of disease-related proteins like PARIS/ZNF746. escholarship.orgembopress.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-aminobenzamide |
| 5-methylcytosine |
| ABT888 |
| Acetyl group |
| Adenosine 5'-diphosphoribose sodium salt |
| ADP-ribose |
| AMP |
| C/EBPβ |
| DNA |
| EZH2 |
| FUS |
| G9a |
| H2B |
| H3 |
| H4 |
| hnRNPA1 |
| KDM2A |
| Methyl group |
| NAD+ |
| Nicotinamide |
| NMNAT-1 |
| NSD2 |
| p300 |
| PARG |
| PARIS |
| PARP |
| PARP1 |
| PARP2 |
| Pcaf |
| PJ34 |
| RNF146 |
| S-adenosyl methionine |
| SET8 |
| SIRT6 |
| SLX4 |
| SUMO |
| TDP-43 |
| Tnfα |
| Ubiquitin |
| WWP2 |
Biological Roles of Adp Ribosylation in Cellular Homeostasis and Regulation
Genomic Stability and DNA Damage Response (DDR)
ADP-ribosylation is a cornerstone of the DNA Damage Response (DDR), a network of pathways that detects, signals, and repairs DNA lesions to maintain genomic stability. nih.govnih.gov PARP enzymes, particularly PARP1 and PARP2, act as frontline sensors for DNA breaks. oup.comscielo.br Upon detecting a lesion, PARP1 is robustly activated, consuming cellular NAD+ to synthesize negatively charged poly(ADP-ribose) (PAR) chains on itself and other proteins near the damage site. encyclopedia.pubnih.gov This immediate signaling event is crucial for initiating repair, recruiting necessary factors, and modifying the local chromatin environment to make the damaged DNA accessible. oup.comnih.gov
The repair of DNA single-strand breaks (SSBs), often arising from oxidative damage or as intermediates in base excision repair (BER), is heavily dependent on ADP-ribosylation. nih.govnih.gov PARP1 functions as the primary sensor of SSBs. nih.govyoutube.com Upon binding to the break, PARP1 undergoes a conformational change and catalyzes the synthesis of PAR chains. youtube.com
These PAR chains function as a scaffold, initiating the recruitment of the core SSB repair machinery. researchgate.netresearchgate.net A key event is the recruitment of the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1). nih.govnih.gov XRCC1, through its direct binding to PAR, acts as a coordinator, subsequently assembling other critical repair factors at the lesion site. scielo.brnih.govnih.gov This includes DNA polymerase β (Polβ) to fill the nucleotide gap, DNA ligase IIIα to seal the final nick, and enzymes like aprataxin (APTX) and polynucleotide kinase 3'-phosphatase (PNKP) to process the DNA ends. nih.govresearchgate.netfrontiersin.org Once repair is complete, the PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), leading to the release of the repair complex. researchgate.netresearchgate.net
| Component | Role in SSB Repair via ADP-ribosylation | References |
| PARP1 | Senses SSB, synthesizes PAR chains, and initiates the repair cascade. | nih.govnih.govyoutube.com |
| PAR Chains | Act as a signaling platform and recruitment scaffold for repair proteins. | scielo.brresearchgate.netresearchgate.net |
| XRCC1 | Key scaffold protein recruited by PAR; coordinates the assembly of the repair complex. | nih.govnih.govnih.gov |
| DNA Ligase IIIα | Recruited via XRCC1; seals the phosphodiester backbone to complete the repair. | nih.govresearchgate.net |
| DNA Polymerase β | Recruited via XRCC1; performs gap-filling DNA synthesis. | nih.govresearchgate.net |
| PNKP/APTX | End-processing enzymes recruited to the complex to prepare the DNA break for ligation. | nih.govresearchgate.netfrontiersin.org |
| PARG | Degrades PAR chains to terminate the signal and release the repair machinery. | researchgate.netresearchgate.net |
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can be repaired by two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). nih.gov ADP-ribosylation plays a regulatory role in both processes, influencing pathway choice and efficiency. oup.comnih.gov PARP1 recognizes DSBs and its activity is crucial for the early recruitment of repair factors. nih.gov
In the context of NHEJ, PARP1 competes with the Ku70/Ku80 heterodimer for binding to DNA ends. oup.com While the Ku complex is central to canonical NHEJ (c-NHEJ), PARP1 activity is more prominently associated with an alternative NHEJ (a-NHEJ) pathway, which also involves factors like XRCC1 and DNA ligase III. oup.comnih.gov PARP3 has also been specifically implicated in promoting NHEJ by facilitating the accumulation of repair factors at the damage site. nih.govbiologists.com
For HR, an error-free repair mechanism active in the S and G2 phases of the cell cycle, PARP1 activity facilitates the process. nih.gov It promotes the recruitment of key HR proteins, including the MRE11 nuclease and the RAD51 recombinase, which are essential for DNA end resection and strand invasion, respectively. nih.govnih.gov
| Repair Pathway | Role of ADP-ribosylation | Key Factors Involved | References |
| Canonical NHEJ (c-NHEJ) | Complex interplay; PARP1 can compete with Ku for DNA ends. | Ku70/Ku80, DNA-PKcs | oup.comnih.gov |
| Alternative NHEJ (a-NHEJ) | Promoted by PARP1, which creates a scaffold for repair factors. | PARP1, XRCC1, DNA Ligase III | oup.comnih.gov |
| Homologous Recombination (HR) | Facilitates recruitment of essential proteins for end resection and strand invasion. | PARP1, MRE11, RAD51 | nih.govnih.gov |
| NHEJ (General) | PARP3 facilitates the accumulation of repair factors like APLF and Ku. | PARP3, APLF, Ku | nih.govbiologists.com |
A primary mechanism by which ADP-ribosylation drives DNA repair is by creating a dynamic binding platform for the recruitment and assembly of DDR factors. oup.combiologists.com The PAR chains synthesized by PARPs at lesion sites act as a signaling hub, attracting a multitude of proteins that contain specific PAR-binding domains or motifs. oup.comnih.gov
Several distinct PAR-binding modules have been identified, including the PAR-binding zinc finger (PBZ) domain, macrodomains, and WWE domains. oup.comnih.gov These domains allow proteins to rapidly accumulate at sites of DNA damage in a PAR-dependent manner. oup.com This recruitment is a critical early step that orchestrates the subsequent repair processes. oup.commdpi.com For instance, the scaffold protein XRCC1 contains a BRCT domain that directly binds to PAR, mediating its early recruitment to SSBs. nih.gov Similarly, the chromatin remodeler ALC1 and the nuclease APLF are recruited via PAR-binding domains to remodel chromatin and participate in repair, respectively. nih.govbiologists.com
| Recruited Factor | PAR-Binding Domain/Mechanism | Function at Damage Site | References |
| XRCC1 | BRCT domain | Scaffolding for SSB repair and BER proteins | nih.gov |
| ALC1 (CHD1L) | Macrodomain | ATP-dependent chromatin remodeling | nih.gov |
| APLF | PBZ domain | Histone chaperone, NHEJ factor | biologists.com |
| MRE11 | Putative PAR-binding domain | DSB sensor, nuclease in HR | nih.gov |
| ATM | PAR-binding domains | Apical checkpoint kinase in DDR | nih.gov |
Eukaryotic DNA is tightly packaged into chromatin, which presents a physical barrier to the DNA repair machinery. frontiersin.orgnih.gov A crucial, early event in the DDR is the PARP-dependent remodeling of chromatin to an open and more accessible state. nih.govnih.gov This process is initiated by the massive synthesis of PAR at the lesion site. oup.com
The highly negative charge of the PAR polymer leads to electrostatic repulsion with the negatively charged DNA backbone, which is thought to loosen the higher-order chromatin structure. oup.commdpi.com This initial relaxation is followed by the recruitment of specialized ATP-dependent chromatin remodeling enzymes. researchgate.net A key remodeler recruited by PAR is ALC1 (Amplified in Liver Cancer 1, also known as CHD1L). nih.govresearchgate.net Upon binding to PARylated nucleosomes, ALC1 utilizes ATP to actively relax the chromatin structure, which is critical for allowing repair factors to gain access to the damaged DNA. nih.govresearchgate.net This PARP-dependent chromatin decondensation is a prerequisite for the efficient assembly of repair complexes for both HR and NHEJ. researchgate.net
ADP-ribosylation plays a significant role in maintaining genome stability during DNA replication, particularly in response to replication stress. researchgate.net Replication forks can stall or collapse when they encounter DNA lesions, and unrepaired SSBs are frequently converted into more dangerous one-ended DSBs during replication. researchgate.netresearchgate.net
PARP1 is activated by stalled or reversed replication forks. researchgate.net The resulting PARylation at these sites helps to stabilize the fork and prevent its degradation. nih.govresearchgate.net PARP activity can also modulate the activity of other enzymes at the fork; for example, PAR chains can prevent the premature action of the RecQ1 helicase on a reversed fork, allowing time for the lesion to be resolved before the fork is reset. researchgate.net In this capacity, PARP1 facilitates the faithful restart of stalled replication forks, often in a manner dependent on the HR pathway proteins BRCA1 and BRCA2. nih.govresearchgate.net Furthermore, there is evidence that ADP-ribosylation can be directly applied to DNA, which can block DNA replication and trigger a repair response. nih.govyoutube.com
Gene Expression and Transcriptional Control
Beyond its well-established role in DNA repair, ADP-ribosylation is emerging as a multifaceted regulator of gene expression. wikipedia.orgnih.gov This regulation occurs at nearly every level, from large-scale chromatin organization to the direct modification of transcription factors and the processing of mRNA. wikipedia.orgresearchgate.net
PARP-1 can influence chromatin structure to facilitate transcription. By ADP-ribosylating histones, PARP-1 can directly destabilize histone-DNA interactions, leading to increased accessibility of promoter regions for the transcriptional machinery. frontiersin.orgnih.gov For example, during an inflammatory response in macrophages, PARP-1-mediated histone ADP-ribosylation at specific gene promoters is required for the efficient recruitment of the transcription factor NF-κB and subsequent gene activation. nih.gov
ADP-ribosylation can also directly regulate the activity of transcription factors and other components of the transcription machinery. researchgate.net PARP-1 has been shown to ADP-ribosylate the Negative Elongation Factor (NELF) complex, which causes NELF to dissociate from RNA polymerase II and releases the polymerase from a paused state, thereby promoting productive transcriptional elongation. researchgate.net In other contexts, ADP-ribosylation can inhibit the DNA-binding ability of certain transcription factors, such as C/EBPβ, providing a switch-like control over specific gene expression programs like adipogenesis. researchgate.net
| Regulatory Mechanism | Example | Outcome | References |
| Chromatin Remodeling | PARP-1 ADP-ribosylates histones at inflammatory gene promoters. | Increases promoter accessibility for NF-κB, facilitating transcription. | nih.gov |
| Transcription Factor Regulation | PARP-1 ADP-ribosylates C/EBPβ. | Inhibits DNA binding, repressing adipogenic gene expression. | researchgate.net |
| Control of Transcriptional Elongation | PARP-1 ADP-ribosylates the NELF complex. | Releases paused RNA Polymerase II, promoting productive elongation. | researchgate.net |
| General Regulation | PARP1 affects transcription factor structure and recruitment. | Modulates formation of transcription complexes at DNA. | wikipedia.org |
Chromatin Structure Modulation and Epigenetic Regulation
ADP-ribosylation significantly influences gene expression by modifying chromatin structure and interacting with epigenetic mechanisms. wikipedia.org Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in this process, alters chromatin organization by modifying histones, thereby affecting nucleosome arrangement. wikipedia.orgfrontiersin.org This modification is recognized as an epigenetic marker due to its influence on DNA methylation, histone modifications, and chromatin remodeling. researchgate.net
Histone proteins are primary targets for ADP-ribosylation, a modification that is crucial for the cellular response to DNA damage. nih.govnih.gov This process is catalyzed by enzymes known as ADP-ribosyltransferases (ARTs) or poly(ADP-ribose) polymerases (PARPs), which act as "writers" of this modification. cusabio.com All five histone proteins can be extensively ADP-ribosylated. cusabio.com In its natural state, histone H1 is the main acceptor of ADP-ribose, while in chromatin lacking H1, histone H2B is the most heavily modified. cusabio.com
The addition of ADP-ribose to histones leads to a more relaxed chromatin structure, which makes the DNA more accessible to the machinery involved in DNA repair. cusabio.com For instance, the activity of PARP-1 on histone H1 encourages its removal from chromatin, which in turn facilitates both DNA repair and transcription. nih.gov The dynamic nature of histone ADP-ribosylation is maintained by "eraser" enzymes that reverse the modification. cusabio.com The rapid turnover of this modification underscores the importance of ADP-ribose hydrolases in maintaining cellular balance. nih.gov
Recent research has developed methods to create full-length ADP-ribosylated histones H3 and H2B at specific serine residues. researchgate.net Studies using these modified histones have shown that ADP-ribosylation of serine-6 on histone H2B (H2BS6ADPr) hinders the folding and higher-level organization of chromatin. researchgate.net This effect is amplified when histone H3 at serine-10 is also ADP-ribosylated. researchgate.net
O-acetyl-ADP-ribose (AAR) is a small molecule generated from the breakdown of NAD+ by the Sir2 family of histone deacetylases. nih.govnih.gov This molecule is involved in the formation of silent heterochromatin, a condensed form of chromatin associated with gene silencing. nih.gov AAR enhances the effect of chromatin epigenetic gene silencing in vivo. nih.govnih.gov
Research in yeast has shown that AAR can promote the spreading of the Sir3 protein along telomeric chromatin. nih.gov Sir proteins are essential for creating silent heterochromatin. nih.gov AAR facilitates this process by affecting the interactions within the SIR-nucleosome complex and promoting the extension of SIR complexes along the chromatin fiber. nih.govnih.gov It has been demonstrated that AAR directly interacts with both Sir2 and Sir3 proteins. nih.gov While AAR is generated by Sir2, it specifically enhances the spreading of Sir3, but not Sir2, along telomeres. nih.gov However, some studies suggest that O-acetyl-ADP-ribose may not be absolutely essential for silencing if histone deacetylation is achieved through a Sir2-independent mechanism. researchgate.net
A close relationship exists between ADP-ribosylation and DNA methylation, another key epigenetic modification. psu.edu Poly(ADP-ribosyl)ation can influence DNA methylation patterns and vice versa. nih.gov For example, the poly(ADP-ribosyl)ated form of histone H1 has been proposed to protect certain regions of DNA, like CpG islands, from being methylated. psu.edu
The interplay between these two modifications is also evident in the regulation of enzymes involved in methylation. PARP1 can interact with and inhibit the histone methyltransferase SET8, affecting the monomethylation of histone H4K20. mdpi.comencyclopedia.pub Similarly, under oxidative stress, PARP1 can regulate another histone methyltransferase, NSD2, by inhibiting its binding to chromatin and reducing its catalytic activity. mdpi.comencyclopedia.pub Conversely, the demethylase KDM2A can be mono-ADP-ribosylated by SIRT6, leading to an increase in H3K36me2 at sites of DNA damage. mdpi.comencyclopedia.pub This crosstalk between ADP-ribosylation and methylation is crucial for a coordinated cellular response to events like DNA damage. mdpi.comencyclopedia.pub
Regulation of Transcription Factor Activities and Co-regulatory Functions
ADP-ribosylation is a key regulator of transcription, influencing the activity of various transcription factors. nih.govnih.gov This post-translational modification can either enhance or inhibit the function of these proteins, thereby controlling gene expression. nih.govnih.gov
One well-studied example is the regulation of the Nuclear Factor of Activated T-cells (NFAT). nih.govnih.gov PARP-1, a poly(ADP-ribose) polymerase, binds to and ADP-ribosylates NFAT in a manner dependent on its activation state. nih.govnih.govduke.edu This modification enhances the ability of NFAT to bind to DNA. nih.govnih.govduke.edu Consequently, in T-cells where PARP-1 is either genetically removed or pharmacologically blocked, the expression of NFAT-dependent cytokines like Interleukin-2 (IL-2) and Interleukin-4 (IL-4) is reduced. nih.govnih.govduke.edu This indicates that ADP-ribosylation acts as a molecular switch to positively regulate the transcription of genes dependent on NFAT. nih.govnih.govduke.edu
Beyond NFAT, other transcription factors are also targets of ADP-ribosylation. For instance, PARP14, a mono(ADP-ribosyl)transferase, has been shown to affect the binding of STAT transcription factors to promoters. wikipedia.org The stability of PARylated transcription factors or chromatin-modifying enzymes can also be controlled through PAR-dependent protein degradation, representing another layer of transcriptional regulation by PARP-1. acs.org
The table below summarizes the effects of ADP-ribosylation on select transcription factors.
| Transcription Factor | Modifying Enzyme | Effect of ADP-ribosylation | Consequence |
| NFAT | PARP-1 | Increases DNA binding ability. nih.govnih.govduke.edu | Positive regulation of cytokine gene transcription (e.g., IL-2, IL-4). nih.govnih.govduke.edu |
| STAT | PARP14 | Affects binding to promoters. wikipedia.org | Modulation of STAT-dependent gene expression. |
RNA Metabolism: Processing, Stability, and Localization
ADP-ribosylation, orchestrated by PARP enzymes, is increasingly recognized as a critical regulator of RNA biology, influencing everything from the synthesis of ribosomal RNA (rRNA) to the processing and translation of messenger RNA (mRNA). researchgate.netelsevierpure.comnih.gov
PARP-1 plays a key role in the transcription of ribosomal DNA (rDNA), which is a fundamental step in the creation of ribosomes. researchgate.netelsevierpure.comnih.gov It achieves this by preventing the methylation of rDNA by DNA methyltransferase 1 (DNMT1) through ADP-ribosylation, thereby ensuring the production of rRNA. researchgate.net A reduction in PARP-1 in the nucleolus can lead to hypermethylation of rDNA, reducing rRNA transcription and ribosome biogenesis. researchgate.net
Furthermore, PARPs are involved in the alternative splicing of mRNAs and can even directly ADP-ribosylate mRNAs, highlighting their role in RNA processing. researchgate.netelsevierpure.comnih.gov Under cellular stress conditions, such as viral infections, PARP activity is stimulated, which in turn regulates mRNA stability and protein synthesis through post-transcriptional mechanisms. researchgate.netelsevierpure.comnih.gov This modification can also impact proteins that bind to mRNA, potentially leading to the silencing of that gene transcript. wikipedia.org Recent studies have also shown that nucleic acids themselves, including RNA, can be direct substrates for ADP-ribosylation by certain PARPs and that this modification is reversible by specific hydrolases. oup.comnih.gov
Intracellular and Extracellular Signal Transduction Pathways
ADP-ribosylation is a versatile signaling mechanism that operates both inside and outside the cell, regulating a wide array of cellular processes. royalsocietypublishing.orgnih.govunifr.ch This reversible post-translational modification is integral to signal transduction, stress responses, and maintaining cellular homeostasis. nih.govresearchgate.netnih.gov
Intracellular Signaling:
Within the cell, both mono- and poly-ADP-ribosylation act as crucial signaling events. nih.govresearchgate.net Adenosine 5'-diphosphoribose is the primary and most potent intracellular activator of the TRPM2 channel, a cation channel permeable to calcium (Ca2+). medchemexpress.com The activation of PARP-1, for instance under oxidative stress, leads to the production of ADP-ribose, which then activates TRPM2 channels, causing an increase in intracellular Ca2+ levels. medchemexpress.com This Ca2+ signaling can, in turn, trigger processes like autophagy. medchemexpress.com
The enzymes that catalyze ADP-ribosylation ("writers") and those that remove it ("erasers") are key components of these signaling pathways. unifr.ch These pathways are involved in modulating a variety of intracellular processes, including those associated with the endoplasmic reticulum and stress granules, as well as chromatin-related functions like transcription and DNA repair. nih.govresearchgate.netnih.gov The reversible nature of this modification, managed by hydrolases, allows for a finely-tuned and dynamic control of these signaling events. portlandpress.comnih.govresearchgate.net
Extracellular Signaling:
Beyond the confines of the cell, poly(ADP-ribose) (PAR) can act as a pro-inflammatory signal. nih.gov When released from necrotic cells, PAR can function as a "Damage-Associated Molecular Pattern" (DAMP), alerting the innate immune system. nih.gov Extracellular PAR has been found to activate macrophages, leading to the release of cytokines, a key feature of an innate immune response. nih.gov This signaling is thought to occur through Toll-like receptors (TLRs), specifically TLR2 and TLR4. nih.gov
Furthermore, extracellular ADP-ribose itself can act as a signaling molecule. It has been identified as a specific agonist for the purinergic P2Y1 receptor. uni.lu The binding of ADP-ribose to this receptor can trigger an increase in intracellular Ca2+ concentration, further highlighting the role of this molecule in cell-to-cell communication. uni.lu
The table below summarizes the key aspects of intracellular and extracellular ADP-ribosylation signaling.
| Signaling Pathway | Key Molecule(s) | Receptor/Target | Cellular Outcome |
| Intracellular | Adenosine 5'-diphosphoribose | TRPM2 Channel | Increased intracellular Ca2+, autophagy. medchemexpress.com |
| Extracellular | Poly(ADP-ribose) (PAR) | TLR2, TLR4 | Macrophage activation, cytokine release. nih.gov |
| Extracellular | ADP-ribose | P2Y1 Receptor | Increased intracellular Ca2+. uni.lu |
Regulation of G-Protein Effectors and Adenylate Cyclase Activity
ADP-ribosylation significantly influences the activity of G-proteins and their downstream effectors, such as adenylate cyclase. G-proteins, which are crucial for transducing extracellular signals into intracellular responses, are a known target for modification by certain bacterial toxins that possess ADP-ribosyltransferase activity. For instance, the cholera toxin catalyzes the ADP-ribosylation of the Gαs subunit of heterotrimeric G-proteins. nih.gov This modification locks Gαs in its active, GTP-bound state, leading to the persistent activation of adenylate cyclase. nih.gov The subsequent increase in cyclic AMP (cAMP) levels disrupts cellular signaling pathways.
Conversely, the pertussis toxin ADP-ribosylates the Gαi subunit of inhibitory G-proteins. researchgate.net This modification prevents the G-protein from interacting with its receptor, thereby blocking its inhibitory effect on adenylate cyclase and other effectors. researchgate.net
Endogenous ADP-ribosylation also plays a regulatory role. The G protein β subunit has been identified as a major substrate for endogenous mono-ADP-ribosylation. researchgate.net This modification, occurring on an arginine residue, prevents the βγ subunit complex from inhibiting calmodulin-stimulated type 1 adenylyl cyclase. researchgate.net This suggests that the reversible ADP-ribosylation of G-protein subunits is a cellular mechanism for modulating G-protein-mediated signal transduction. researchgate.net Furthermore, ADP-ribosylation factors (ARFs), a family of Ras-related small GTPases, are involved in regulating the transport of G protein-coupled receptors (GPCRs) to the cell surface, indicating another layer of regulation by the ADP-ribosylation machinery. nih.gov
Modulation of TRPM2 Calcium Channels by Adenosine 5'-diphosphoribose
Adenosine 5'-diphosphoribose (ADP-ribose) is a key signaling molecule in the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel that is permeable to calcium (Ca2+). medchemexpress.comwikipedia.org In fact, ADP-ribose is considered the most potent endogenous agonist for TRPM2. medchemexpress.comwikipedia.org The activation of TRPM2 by ADP-ribose is a critical event in various physiological and pathophysiological processes, including the immune response, insulin (B600854) secretion, and cell death.
The TRPM2 channel possesses a C-terminal NUDT9-homology (NUDT9H) domain, which functions as a specific binding site for ADP-ribose. medchemexpress.comnih.gov The binding of ADP-ribose to this domain, in concert with intracellular Ca2+, triggers a conformational change in the channel, leading to its opening and subsequent Ca2+ influx. medchemexpress.comnih.gov The structure-activity relationship is highly specific, as even minor modifications to the ADP-ribose molecule can abolish its agonist activity and in some cases, convert it into an antagonist. nih.gov For example, modifications to the terminal ribose of ADP-ribose have been shown to eliminate its ability to activate the channel. researchgate.net
The production of ADP-ribose from the hydrolysis of poly(ADP-ribose) by PARG (poly(ADP-ribose) glycohydrolase) or from NAD+ by enzymes like CD38 provides the necessary ligand for TRPM2 activation. nih.gov This direct link between NAD+ metabolism, ADP-ribose production, and TRPM2 channel gating highlights a crucial mechanism for cellular response to metabolic and oxidative stress.
Cyclic ADP-ribose (cADPR) in Intracellular Calcium Mobilization
Cyclic ADP-ribose (cADPR) is another important nucleotide derived from NAD+ that functions as a second messenger in intracellular calcium signaling. nih.govmolbiolcell.org Unlike ADP-ribose, which primarily gates the TRPM2 channel in the plasma membrane, cADPR mobilizes Ca2+ from intracellular stores, such as the endoplasmic reticulum. nih.govpancreapedia.org The synthesis of cADPR from NAD+ is catalyzed by ADP-ribosyl cyclases, with the mammalian protein CD38 being a well-characterized example of an enzyme with this activity. molbiolcell.orgtaylorandfrancis.com
The primary target of cADPR-mediated Ca2+ release is the ryanodine (B192298) receptor (RyR), a major Ca2+ release channel on the endoplasmic reticulum. pancreapedia.orgresearchgate.net cADPR enhances the sensitivity of RyRs to Ca2+, a process known as calcium-induced calcium release (CICR). nih.gov This means that in the presence of cADPR, lower concentrations of cytosolic Ca2+ are required to trigger the opening of RyRs and the subsequent release of stored Ca2+. This mechanism is distinct from the Ca2+ mobilization pathway initiated by inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov
The cADPR/RyR signaling pathway is involved in a wide range of cellular processes, including fertilization, muscle contraction, and neuronal signaling. While cADPR is a potent Ca2+ mobilizing agent, it can also interact with the TRPM2 channel, acting synergistically with ADP-ribose to enhance channel activation. wikipedia.org
Integration with Reactive Oxygen Species (ROS) Signaling Networks
The ADP-ribosylation signaling pathway is intricately linked with cellular responses to reactive oxygen species (ROS). Oxidative stress, characterized by an increase in ROS levels, can cause DNA damage, which in turn activates poly(ADP-ribose) polymerases (PARPs). nih.gov The activation of PARP-1, a key enzyme in the DNA damage response, leads to the synthesis of poly(ADP-ribose) and the subsequent production of free ADP-ribose upon its degradation. medchemexpress.com This ADP-ribose then serves as an activating signal for TRPM2 channels. medchemexpress.com
The activation of TRPM2 by ADP-ribose under conditions of oxidative stress creates a positive feedback loop. The influx of Ca2+ through the opened TRPM2 channels can further stimulate ROS production in the mitochondria, amplifying the initial stress signal. This interplay between ROS, PARP activation, ADP-ribose, and TRPM2-mediated Ca2+ influx is a critical component of the cellular response to oxidative damage and can ultimately determine the cell's fate, leading to either adaptation or cell death. medchemexpress.com
Interestingly, TRPM2 channels can also be activated by oxidative stress through a pathway that appears to be separate from ADP-ribose. nih.govresearchgate.net Studies have shown that hydrogen peroxide (H2O2), a major ROS, can evoke TRPM2 channel currents independently of ADP-ribose, suggesting a direct or alternative mechanism of channel gating by oxidative stimuli. nih.govresearchgate.net This indicates that TRPM2 functions as a multifaceted sensor for cellular stress, integrating signals from both ADP-ribose and ROS to mount an appropriate cellular response.
Cellular Metabolism and Energy Homeostasis
ADP-ribosylation is deeply intertwined with cellular metabolism and the maintenance of energy homeostasis, primarily through its consumption of NAD+, a central molecule in metabolic redox reactions. nih.govnih.gov The balance of NAD+ synthesis and degradation is crucial for cellular function, and ADP-ribosylation represents a significant NAD+-consuming process. nih.govmdpi.com
Regulation of NAD+ Biosynthesis and Degradation Pathways
The synthesis and breakdown of NAD+ are tightly regulated processes. nih.gov ADP-ribosyltransferases (ARTs), including PARPs, utilize NAD+ as a substrate, cleaving it to transfer ADP-ribose to acceptor molecules. nih.gov This irreversible consumption of NAD+ necessitates its constant resynthesis to maintain cellular pools. nih.gov In situations of extensive DNA damage, the overactivation of PARPs can lead to a significant depletion of cellular NAD+ levels. nih.gov
This depletion has profound metabolic consequences, as NAD+ is an essential coenzyme for numerous dehydrogenases involved in key metabolic pathways. nih.gov The cellular machinery responds to fluctuations in NAD+ levels, in part, by modulating the activity of enzymes involved in its biosynthesis. For instance, the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway, is influenced by the cellular energy state. mdpi.com
Furthermore, some enzymes involved in ADP-ribosylation signaling also have roles in regulating NAD+ metabolism. Sirtuins, a class of NAD+-dependent deacetylases, are also considered mono(ADP-ribosyl)ating enzymes and are critical regulators of metabolic pathways. mdpi.com For example, SIRT6 has been shown to play a role in maintaining genomic integrity and energy metabolism and can auto-ADP-ribosylate. mdpi.com The intricate crosstalk between NAD+ biosynthesis, degradation through ADP-ribosylation, and the enzymatic activities of proteins like sirtuins highlights a complex regulatory network that governs cellular metabolic responses.
Intersections with Core Energy Metabolism
The consumption of NAD+ by ADP-ribosylation directly impacts core energy-producing pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, all of which rely on NAD+ as an electron acceptor to generate NADH. nih.govresearchgate.net A decrease in the NAD+/NADH ratio due to excessive PARP activation can impair the function of NAD+-dependent enzymes in these pathways, leading to reduced ATP production. nih.gov This can trigger a severe energy crisis within the cell, contributing to cellular dysfunction and, in extreme cases, necrosis. nih.gov
Beyond the indirect effects of NAD+ depletion, there is growing evidence that ADP-ribosylation directly regulates enzymes and proteins involved in glucose metabolism. nih.govbohrium.com For example, several enzymes in the glycolytic pathway have been identified as targets for ADP-ribosylation, which can modulate their activity. bohrium.com This direct modification of metabolic enzymes provides a more immediate and specific layer of control over metabolic fluxes in response to cellular signals.
The regulation of lipid metabolism is also influenced by ADP-ribosylation. nih.gov PARP enzymes have been shown to regulate adipocyte differentiation and lipid accumulation, playing a role in organismal energy balance. nih.gov This indicates that ADP-ribosylation is a key regulatory mechanism that extends beyond glucose metabolism to encompass broader aspects of cellular energy homeostasis.
Involvement in Adipocyte Differentiation and Lipid Metabolism
ADP-ribosylation, orchestrated by various PARP enzymes, plays a crucial and complex role in the differentiation of adipocytes (adipogenesis) and the regulation of lipid metabolism. nih.govnih.gov PARP1 and PARP2 are particularly critical in guiding the differentiation of precursor cells into white, brown, or beige adipocytes and in managing lipid accumulation. nih.gov
The process of adipocyte differentiation involves a sequential activation of key transcription factors. PARP-1 has been shown to control the adipogenic transcriptional program by directly modifying C/EBPβ, a vital pro-adipogenic transcription factor. nih.gov This modification, or PARylation, on specific amino acid residues inhibits C/EBPβ's ability to bind to DNA, thereby attenuating its transcriptional activity and slowing down adipogenesis. nih.gov
Conversely, during the later stages of adipocyte development, PARP1 activity and the formation of poly(ADP-ribose) (PAR) polymers increase. oup.comresearchgate.net This later-stage activity is necessary for the sustained expression of PPARγ2, a master regulator of adipogenesis, and its target genes like CD36 and aP2. oup.com PARP1 is recruited to the regulatory regions of these genes in a PAR-dependent manner, where it helps to modify the local chromatin structure by altering histone marks, promoting gene expression. oup.comresearchgate.net
Recent studies also highlight the role of mono-ADP-ribosylation (MARylation) in adipogenesis. Increased cytoplasmic NAD+ synthesis during differentiation leads to elevated MARylation of ribosomal proteins. oup.com The enzyme PARP16 has been identified as a key mediator of this process, and its inhibition impairs protein synthesis and preadipocyte differentiation. oup.com This indicates that both poly- and mono-ADP-ribosylation are integral to the intricate regulation of creating functional fat cells.
Table 1: Role of PARP Enzymes in Adipogenesis and Lipid Metabolism
| Enzyme | Function in Adipogenesis & Lipid Metabolism | Key Research Findings |
|---|---|---|
| PARP1 | Dual role: Inhibits early differentiation via C/EBPβ PARylation; promotes late-stage maturation via PPARγ2 regulation. nih.govoup.com | PARylates and inhibits C/EBPβ, slowing initial differentiation. nih.gov Later, it is recruited to PPARγ2 target gene promoters, altering histone marks to sustain their expression. oup.com |
| PARP2 | Crucial for adipocyte differentiation and lipid accumulation. nih.gov Deletion can impair β-cell function. nih.gov | Works alongside PARP1 in regulating the commitment to different adipocyte lineages (white, brown, beige). nih.gov |
| PARP7, PARP10, PARP14 | Regulate carbohydrate and lipid metabolism. nih.govnih.gov PARP7 coactivates liver X receptors, which are key regulators of lipid metabolism. asm.org | These enzymes are involved in channeling metabolic signals, impacting both central and peripheral metabolism. nih.govasm.org |
| PARP16 | Mediates mono-ADP-ribosylation of ribosomal proteins. oup.com | Essential for global protein synthesis during differentiation; its inhibition hinders the process. oup.com |
Proteostasis and Regulation of Protein Turnover Pathways
Cellular protein homeostasis, or proteostasis, relies on a balance between protein synthesis and degradation, primarily managed by the ubiquitin-proteasome system (UPS) and autophagy. ADP-ribosylation has emerged as a key regulator of both of these major protein turnover pathways. wikipedia.orgnih.gov
ADP-ribosylation promotes the activity of the 26S proteasome, the cell's main protein degradation complex. wikipedia.orgnih.govnih.gov This regulation is mediated by the ADP-ribosyltransferase Tankyrase (TNKS). nih.gov Tankyrase modifies a proteasome regulatory protein called PI31. nih.govnih.gov This modification has two effects: it weakens PI31's inhibitory binding to the 20S catalytic core of the proteasome and increases PI31's affinity for proteasome assembly chaperones. nih.gov Together, these actions promote the assembly of the fully functional 26S proteasome, enhancing the breakdown of ubiquitinated proteins. wikipedia.orgnih.gov
ADP-ribosylation is also intricately linked to autophagy, the process of degrading cellular components within lysosomes. tandfonline.com Inhibition of PARP enzymes is frequently shown to induce autophagy in cancer cells. nih.govaacrjournals.org This response can be a protective mechanism for the cell, but it can also be exploited therapeutically. nih.govoup.com The induction of autophagy by PARP inhibitors can be triggered by the generation of reactive oxygen species (ROS) and subsequent DNA damage signals. nih.gov Mechanistically, PARP inhibition can lead to the inactivation of the AKT/mTOR signaling pathway, a central negative regulator of autophagy, thereby switching on the autophagic process. tandfonline.comnih.gov
Table 3: Regulation of Proteostasis by ADP-Ribosylation
| Pathway | Regulator Enzyme | Mechanism | Outcome |
|---|---|---|---|
| Ubiquitin-Proteasome System | Tankyrase (TNKS/PARP-5a) | ADP-ribosylates the proteasome regulator PI31. nih.govnih.gov | Promotes assembly and activity of the 26S proteasome, increasing protein degradation. wikipedia.orgnih.gov |
| Autophagy | PARP1 | PARP-1 activation can deplete ATP and NAD+, leading to autophagy. tandfonline.com PARP inhibitors also induce autophagy, often via the AKT/mTOR pathway. nih.govnih.gov | Can be a cytoprotective response to stress, but combining PARP and autophagy inhibitors can be lethal to cancer cells. tandfonline.comoup.com |
Cell Fate Determination: Apoptosis and Necrosis Pathways
ADP-ribosylation plays a dual and decisive role in determining cell fate, capable of promoting both cell survival through DNA repair and cell death when damage is overwhelming. wikipedia.orgnih.gov When DNA damage is severe, the hyperactivation of PARP-1 can trigger a unique form of programmed cell death known as parthanatos, which is distinct from both apoptosis and necrosis. wikipedia.orgnih.gov
Parthanatos is defined by its dependence on PARP-1 hyperactivation. wikipedia.orgmdpi.com This overactivation leads to two key events: the massive synthesis and accumulation of poly(ADP-ribose) (PAR) polymers and the severe depletion of the cell's supply of NAD+ and ATP. mdpi.comresearchgate.net The PAR polymer itself acts as a death signal. nih.gov It translocates from the nucleus to the mitochondria, where it triggers the release of Apoptosis-Inducing Factor (AIF). nih.govmdpi.com AIF then moves to the nucleus, where it causes large-scale DNA fragmentation and condensation of chromatin, leading to cell death. wikipedia.orgnih.gov
This pathway is caspase-independent, a key feature that distinguishes it from classical apoptosis. nih.gov While it involves programmed molecular steps, the ultimate cellular collapse shares some features with necrosis, driven by the catastrophic loss of cellular energy. researchgate.net The regulation of parthanatos is critical, as this form of cell death is implicated in numerous pathologies, including stroke, heart attack, and neurodegenerative diseases like Parkinson's. wikipedia.orgnih.gov
Table 4: Comparison of Cell Death Pathways Involving ADP-Ribosylation
| Feature | Apoptosis | Necrosis | Parthanatos |
|---|---|---|---|
| Initiating Signal | Intrinsic or extrinsic signals | Acute injury, trauma | Severe DNA damage. wikipedia.org |
| Key Mediator | Caspase cascade | Loss of membrane integrity | PARP-1 hyperactivation. wikipedia.orgmdpi.com |
| Role of Caspases | Essential | Not involved | Caspase-independent. nih.gov |
| Primary Death Signal | Caspase activation | Energy failure, membrane rupture | PAR polymer accumulation and AIF translocation. nih.govnih.gov |
| Energy (ATP) Status | Maintained initially | Rapidly depleted | Rapidly depleted due to NAD+ consumption. mdpi.com |
| Inflammatory Response | Minimal ('immune-silent'). nih.gov | Significant | Pro-inflammatory. researchgate.net |
Immune Response Modulation and Inflammatory Processes
ADP-ribosylation is a fundamental mechanism in the regulation of both innate and adaptive immunity, and it plays a significant role in inflammatory processes. asm.orgnih.gov PARP enzymes, particularly PARP-1, act as key signaling hubs that can either promote or suppress inflammation depending on the context. nih.govnih.gov
In inflammatory settings, PARP-1 is activated by factors associated with cellular stress, such as reactive oxygen species (ROS). nih.gov Activated PARP-1 can then amplify the inflammatory response by acting as a transcriptional co-activator for pro-inflammatory genes. nih.govnih.gov It directly influences the activity of critical transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which controls the expression of a vast array of inflammatory mediators including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. nih.govmdpi.com This creates a self-perpetuating cycle where inflammation triggers PARP activation, which in turn fuels further inflammation. researchgate.net
The influence of ADP-ribosylation extends across various immune cells. It regulates the differentiation and function of macrophages, T cells, and B cells. nih.govmdpi.com For instance, different PARP enzymes can modulate signaling pathways crucial for immune cell activation and the production of specific cytokines. asm.org PARP14 can suppress certain immune responses by modifying the transcription factor STAT1, while PARP9 can counteract this effect. researchgate.net Furthermore, ADP-ribosylation is involved in the host response to pathogens, where it can be part of the antiviral defense system but can also be manipulated by viruses to their advantage. nih.govnih.gov Given their central role in driving inflammatory diseases, PARP inhibitors are being investigated as potential therapies for chronic inflammatory conditions like arthritis and diabetes. asm.orgnih.gov
Table 5: Role of ADP-Ribosylation in Immunity and Inflammation
| Process | Key Enzymes | Mechanism of Action | Impact on Immune Response |
|---|---|---|---|
| Transcriptional Regulation | PARP1 | Acts as a co-activator for transcription factors like NF-κB and AP-1. nih.govnih.gov | Promotes expression of pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and adhesion molecules. researchgate.netnih.gov |
| Innate Immunity | PARP1, PARP11, TNKS1/2 | Modulates signaling pathways downstream of pattern recognition receptors (e.g., MAVS). nih.govresearchgate.net | Can negatively or positively regulate the production of Type I interferons (IFN-I) and the antiviral response. nih.govresearchgate.net |
| Adaptive Immunity | PARP1, PARP9, PARP14 | Regulates the function of T and B lymphocytes. nih.gov Modulates STAT1 signaling. researchgate.net | Influences cytokine production, antibody isotype switching, and overall T and B cell function. nih.govresearchgate.net |
| Inflammatory Disease | PARP1, PARP2 | Drives chronic inflammation in conditions like arthritis, diabetes, and atherosclerosis. asm.orgnih.gov | Contributes to tissue damage through a vicious cycle of oxidative stress and inflammation. researchgate.net |
Adp Ribosylation in Pathological Contexts: Mechanistic Investigations
Dysregulation of ADP-ribosylation Signaling in Disease Etiology
ADP-ribosylation (ADPr) is a critical post-translational modification that governs a multitude of cellular processes, including DNA repair, gene regulation, and cell death. embopress.orgmdpi.comdntb.gov.ua The precise control of ADPr signaling, maintained by a balance between ADP-ribosyltransferases (ARTs) and ADP-ribosylhydrolases, is paramount for cellular homeostasis. embopress.org Consequently, dysregulation of this intricate network is increasingly implicated in the etiology of a wide spectrum of human diseases, ranging from neurodegenerative disorders and cancer to infectious and metabolic diseases. embopress.orgnih.gov
The disruption of ADPr signaling can manifest through various mechanisms, including the altered expression or activity of poly(ADP-ribose) polymerases (PARPs), the primary enzymes responsible for poly(ADP-ribosylation) (PARylation). nih.gov For instance, the overexpression or hyperactivation of PARPs can lead to excessive PAR synthesis, which in turn can deplete the cellular pool of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov This NAD+ depletion can trigger a cascade of detrimental events, including energy crisis and a form of programmed cell death known as parthanatos. embopress.org Conversely, deficiencies in PARP activity or mutations in ADP-ribosylhydrolases can impair crucial cellular functions like DNA damage repair, rendering cells vulnerable to genomic instability and promoting disease progression. nih.govresearchgate.net The functional consequences of dysregulated ADPr are context-dependent, influencing everything from protein aggregation in neurodegenerative diseases to the proliferation and survival of cancer cells. nih.govnih.gov
Role in Cancer Development and Progression: Molecular Mechanisms
ADP-ribosylation is deeply intertwined with the hallmarks of cancer, influencing processes such as uncontrolled proliferation, genome instability, and cell death resistance. nih.gov
PARP Family Members and Cancer-Associated Dysregulation
The PARP family consists of 17 members with diverse functions, and their dysregulation is a common feature in many cancers. nih.govfrontiersin.org
PARP1 and PARP2: These are the most well-studied PARPs and are central to the DNA damage response. Their overexpression is common in various cancers and is often associated with a more aggressive phenotype. nih.gov They are key players in the repair of single-strand DNA breaks (SSBs). nih.gov
Tankyrases (PARP5a/TNKS1 and PARP5b/TNKS2): Tankyrases are implicated in multiple oncogenic pathways. They regulate the Wnt/β-catenin signaling pathway by targeting AXIN for degradation, a key component of the β-catenin destruction complex. nih.govspandidos-publications.com Overexpression of tankyrases can lead to aberrant Wnt signaling, which is a driver in many cancers, particularly colorectal cancer. nih.govbslonline.org Tankyrases also regulate the stability of the tumor suppressor PTEN, and their inhibition can lead to PTEN stabilization and suppression of the pro-survival AKT pathway. spandidos-publications.com
PARP7 (TIPARP): PARP7 acts as a mono-ADP-ribosyltransferase and has emerged as a key regulator of innate immune signaling and cancer immunity. embopress.orgacs.org Its expression is aberrantly regulated in several cancers, including endometrial carcinoma and melanoma. embopress.org In some contexts, such as ER-positive breast cancer, PARP7 can dampen the type I interferon (IFN-I) signaling pathway, thereby promoting immune evasion. embopress.org In prostate cancer, PARP7 is a direct target of the androgen receptor (AR) and contributes to AR-driven cancer progression. embopress.org
PARP14 (ARTD8/BAL2): This mono-ADP-ribosyltransferase is often overexpressed in certain cancers and plays a role in promoting cell survival and proliferation. patsnap.com In multiple myeloma, PARP14 promotes cell survival by inhibiting JNK1-mediated apoptosis. oup.com In hepatocellular carcinoma, PARP14 can impede the activity of the pro-apoptotic protein JNK1, thereby promoting tumor cell survival. frontiersin.org It also plays a role in reprogramming macrophages to a tumor-associated macrophage (TAM) phenotype, which supports tumor growth. mdpi.com
| PARP Family Member | Role in Cancer | Mechanism of Dysregulation |
| PARP1/PARP2 | DNA repair, genomic instability | Overexpression in various cancers |
| Tankyrases (PARP5a/b) | Wnt/β-catenin signaling, AKT pathway | Overexpression leading to degradation of tumor suppressors like AXIN and PTEN |
| PARP7 | Immune evasion, hormone-driven cancers | Aberrant expression, regulation of IFN-I signaling and androgen receptor signaling |
| PARP14 | Cell survival, proliferation, immune suppression | Overexpression, inhibition of pro-apoptotic pathways, promotion of TAM phenotype |
Molecular Basis of Synthetic Lethality in DNA Repair Deficient Cancers
The concept of synthetic lethality provides a powerful framework for targeted cancer therapy. It describes a situation where the loss of function of two genes individually is compatible with cell viability, but their simultaneous loss results in cell death. nih.gov This principle is clinically exemplified by the use of PARP inhibitors in cancers with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, most notably those with mutations in the BRCA1 or BRCA2 genes. nih.gov
The molecular mechanism underlying this synthetic lethality is multifaceted. The initial model proposed that PARP inhibition leads to the accumulation of unrepaired SSBs. jci.org When these SSBs are encountered by the replication machinery, they are converted into highly toxic DSBs. spandidos-publications.com In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., due to BRCA1/2 mutations), these DSBs cannot be properly repaired, leading to genomic catastrophe and cell death. researchgate.net
More recent models have refined this understanding. One prominent mechanism is "PARP trapping." nih.gov PARP inhibitors not only block the catalytic activity of PARP1 but also trap it on the DNA at the site of a break. nih.gov This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to stalled replication forks. nih.gov The resolution of these stalled forks is heavily dependent on the HR pathway. nih.gov In HR-deficient cells, the inability to resolve these PARP-trapped lesions leads to replication fork collapse and cell death. nih.gov
Furthermore, in the absence of functional HR, cells become more reliant on error-prone repair pathways like non-homologous end joining (NHEJ). researchgate.net The incorrect repair of DSBs by NHEJ can lead to significant genomic instability, further contributing to the lethality of PARP inhibition in this context. researchgate.net
ADP-ribosylation in Infectious Disease Pathogenesis
ADP-ribosylation is a key strategy employed by both pathogens to manipulate host cell functions and by the host to mount an effective immune defense.
Parasitic Infections: In several parasitic protozoa, such as those from the Trypanosomatidae family (e.g., Trypanosoma cruzi, Trypanosoma brucei, and Leishmania), ADP-ribosylation is crucial for their viability and infectivity. eurekaselect.comnih.gov These parasites possess a more simplified ADP-ribosylation system compared to their mammalian hosts, often relying on a single PARP enzyme. frontiersin.orgnih.gov This parasite-specific PARP is involved in critical processes like DNA damage repair and differentiation between life-cycle stages, making it an attractive target for anti-parasitic drug development. frontiersin.org For instance, in T. cruzi, the causative agent of Chagas disease, PARP activity is essential for the parasite to establish a successful infection. eurekaselect.com
Bacterial Toxin Action: Many pathogenic bacteria produce toxins that function as ADP-ribosyltransferases. These toxins covalently transfer an ADP-ribose moiety from NAD+ to specific host proteins, thereby altering their function and disrupting cellular processes to the bacterium's advantage. nih.govmdpi.com A classic example is the diphtheria toxin from Corynebacterium diphtheriae, which ADP-ribosylates and inactivates eukaryotic elongation factor 2 (eEF2), thereby halting protein synthesis and causing cell death. mdpi.com Similarly, cholera toxin from Vibrio cholerae ADP-ribosylates the Gs alpha subunit of heterotrimeric G proteins, leading to constitutive activation of adenylyl cyclase, a massive efflux of ions and water from intestinal epithelial cells, and the characteristic diarrhea of cholera. researchgate.net
Viral Defense Mechanisms: The host innate immune system utilizes ADP-ribosylation as a defense mechanism against viral infections. nih.govacs.org Several PARP family members are interferon-stimulated genes (ISGs), and their expression is upregulated upon viral infection. mdpi.com For example, PARP7 can negatively regulate the type I interferon response, a critical arm of the antiviral defense. nih.gov Tankyrases (TNKS1 and TNKS2) can PARylate the mitochondrial antiviral-signaling protein (MAVS), leading to its degradation and a dampening of the interferon response. nih.govacs.org Conversely, some PARPs have direct antiviral activity. PARP12 can target the NS1 and NS3 proteins of Zika virus for degradation. acs.org To counteract this, many viruses, including coronaviruses, have evolved to encode their own macrodomains, which are enzymes that can remove ADP-ribose from proteins, thereby reversing the host's antiviral modifications. dntb.gov.uauiowa.edu Recently, a novel bacterial antiviral defense mechanism was discovered where an ADP-ribosyltransferase, CmdT, modifies the N6 position of adenine in single-stranded viral mRNA, leading to the arrest of translation and inhibition of viral replication. bslonline.org
Metabolic Disorders Linked to Aberrant ADP-ribose Metabolism
ADP-ribosylation is intricately linked to cellular metabolism, primarily through its consumption of NAD+, a central coenzyme in redox reactions and a substrate for PARPs and sirtuins. nih.gov Dysregulation of ADP-ribose metabolism is therefore implicated in a variety of metabolic disorders.
A decline in cellular NAD+ levels is a hallmark of aging and is associated with metabolic conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). nih.gov Overactivation of PARP1, often in response to metabolic stress and inflammation, can significantly contribute to this NAD+ depletion, thereby impairing mitochondrial function and energy metabolism. oup.comnih.gov For instance, in obesity, the absence of PARP1 or PARP2 has been shown to protect against diet-induced obesity in mouse models, suggesting a role for these enzymes in promoting adipogenesis and lipid accumulation. researchgate.net
Furthermore, PARPs regulate key players in both carbohydrate and lipid metabolism. oup.comnih.gov Tankyrases, for example, control the translocation of the glucose transporter GLUT4 to the cell surface in an ADP-ribosylation-dependent manner, thus influencing glucose uptake. nih.gov PARP1 activation can hamper glycolysis, contributing to metabolic dysfunction. nih.gov In lipid metabolism, PARP2 has been linked to cholesterol and triglyceride homeostasis. oup.com
Advanced Research Methodologies and Techniques for Studying Adp Ribosylation
Proteomic Approaches for Comprehensive ADP-ribosylation Analysis and Site Mapping
Proteomics offers a powerful lens through which to view the ADP-ribosylome. A key challenge in studying this modification is its low abundance and the labile nature of the bond between ADP-ribose and the protein, which can complicate analysis. nih.gov Various enrichment strategies have been developed to isolate ADP-ribosylated proteins and peptides prior to analysis, including the use of antibodies specific to poly(ADP-ribose), boronate affinity chromatography, and recombinant protein domains that recognize ADP-ribose moieties. nih.govresearchgate.net
Mass spectrometry (MS) is an indispensable tool for identifying PTMs. nih.gov For ADP-ribosylation, high-resolution MS allows for the precise detection of the mass shift caused by the addition of one or more ADP-ribose units (541.0611 Da for a single unit). nih.gov However, identifying the exact amino acid residue that is modified is challenging.
Advanced fragmentation techniques are crucial for localizing the modification. While traditional collision-induced dissociation (CID) can be insufficient due to the fragile nature of the ADP-ribose modification, newer methods have proven more effective. nih.gov Electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are often used in combination to achieve comprehensive coverage and confident site localization. thermofisher.comresearchgate.net For instance, a strategy combining HCD with a subsequent ETD scan on the same precursor ion, triggered by the presence of marker ions in the HCD spectrum, has significantly improved the reliable identification of ADP-ribosylation sites. thermofisher.com This approach has successfully identified sites on various amino acids, including glutamate (B1630785), aspartate, lysine (B10760008), and arginine. thermofisher.com
Another innovative method involves the enzymatic treatment of ADP-ribosylated peptides. Using enzymes like phosphodiesterase, the bulky and heterogeneous poly(ADP-ribose) chains can be digested down to a single phosphoribose remnant on the modified residue. researchgate.net This simplifies the subsequent MS analysis and facilitates enrichment using techniques typically applied to phosphopeptides. acs.org
Interactive Data Table 1: Mass Spectrometry Techniques for ADP-ribosylation Site Analysis
| Technique | Principle | Application in ADP-ribosylation | Key Findings/Advantages | Citations |
|---|---|---|---|---|
| HCD-ETD | A hybrid fragmentation method combining higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD). | Used to fragment ADP-ribosylated peptides to identify the exact site of modification. | Provides more comprehensive coverage and reliable site localization compared to HCD alone. thermofisher.com Successfully identified 167 ADP-ribosylated peptides. thermofisher.com | thermofisher.comresearchgate.net |
| Phosphodiesterase Treatment | Enzymatic digestion that cleaves the pyrophosphate bond in ADP-ribose, leaving a phosphoribose tag. | Simplifies complex PAR chains to a single, detectable mass shift, enabling enrichment via phosphoproteomic techniques. | Allows for the identification of endogenous ADP-ribosylation sites on residues like lysine and arginine. acs.org Overcomes the challenge of heterogeneous polymer chain lengths. researchgate.net | researchgate.netacs.org |
| Hydroxylamine Treatment | Chemical cleavage of the ester bond between ADP-ribose and acidic residues (Asp, Glu). | Generates a specific mass signature (15.0109 Da) on the modified aspartate or glutamate, allowing for targeted detection. | Enables specific identification of ADP-ribosylation on acidic residues; has identified over 1,000 sites. nih.govnih.gov | nih.govnih.gov |
Quantitative Proteomics for Dynamic Profiling of ADP-ribosylation
Understanding the functional role of ADP-ribosylation requires quantifying its changes in response to cellular events like DNA damage. nih.gov Quantitative proteomic strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric tags for relative and absolute quantitation (iTRAQ), have been employed to profile the dynamics of the ADP-ribosylome. nih.govnih.gov
For example, SILAC-based proteomics has been used to monitor the modification dynamics of specific ADP-ribosylated peptides in cells treated with DNA damaging agents. nih.gov In one study, researchers used a time-course experiment to explore changes in protein complexes associated with poly(ADP-ribose) following alkylating DNA damage. nih.gov By combining affinity purification of these complexes with quantitative MS, they could assess the dynamic recruitment and dismissal of proteins from these signaling hubs. nih.gov Similarly, label-free quantification (LFQ) has been used to identify changes in ADP-ribosylated peptides in cells exposed to varying concentrations of hydrogen peroxide, revealing that different levels of oxidative stress induce distinct quantitative and qualitative changes in the ADP-ribosylome. nih.govuzh.ch These studies provide critical insights into how the cell orchestrates ADP-ribosylation signaling to respond to genotoxic stress. mdpi.com
Structural Biology Techniques for Elucidating Enzyme-ADP-ribose Interactions
To fully comprehend the mechanisms of ADP-ribosylation, it is essential to visualize the atomic-level interactions between the enzymes and their ADP-ribose substrate. Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, provide these crucial insights.
X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of proteins and their complexes. labxchange.org It has been instrumental in revealing the architecture of ADP-ribosyltransferases (ARTs) and ADP-ribosylhydrolases (ARHs), the enzymes that write and erase the ADP-ribosylation mark, respectively.
The crystallization and structural analysis of enzymes like rat ecto-ADP-ribosyltransferase 2 (ART2.2) and human ADP-ribosylhydrolase 1 (hARH1) have provided foundational knowledge. nih.govnih.gov For hARH1, obtaining well-diffracting crystals required the inclusion of K-ADP in the crystallization cocktail, highlighting the importance of ligands for stabilizing a specific protein conformation suitable for crystallization. nih.gov These structures reveal the precise arrangement of amino acids in the active site that are responsible for binding NAD+ (for transferases) or the ADP-ribosylated substrate (for hydrolases) and for catalyzing the chemical reaction.
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, particularly for large, flexible, or multi-component complexes that are difficult to crystallize. americanpeptidesociety.org The technique involves flash-freezing samples in vitreous ice and imaging them with an electron microscope. americanpeptidesociety.org This allows for the visualization of macromolecules in a near-native state.
Cryo-EM is increasingly used to study large complexes involved in cellular processes regulated by ADP-ribosylation. youtube.com For example, cryo-EM has been used to determine the structures of the GroEL–GroES chaperonin complex and the N-Ethylmaleimide-Sensitive Factor (NSF) ATPase, both in ADP-bound states. researchgate.netresearchgate.net These studies reveal significant conformational changes that occur upon nucleotide binding and hydrolysis, providing a dynamic view of how these molecular machines function. researchgate.net While not directly enzymes of ADP-ribosylation, these examples demonstrate the power of cryo-EM to resolve the structures of large assemblies in complex with ADP, a key component of the ADP-ribose moiety. This capability is directly applicable to studying large ADP-ribosylation-related complexes, such as those assembled at sites of DNA damage.
Complementing experimental methods, computational approaches are becoming increasingly powerful for predicting protein structures and their interactions. springernature.com For ADP-ribosylation, computational tools have been developed to predict which sites on a protein are likely to be modified.
One such tool is ADPredict, the first dedicated computational method for predicting ADP-ribosylation on aspartic and glutamic acid residues. adpredict.netnih.govnih.gov This tool uses machine learning algorithms trained on a dataset of experimentally verified ADP-ribosylation sites. adpredict.netnih.gov The predictive models are based on physicochemical properties of the amino acids, secondary structure features, and 3D structural information. nih.govoup.com Such predictive tools are invaluable for guiding experimental studies, helping researchers to prioritize specific residues for mutational analysis to validate their role as ADP-ribose acceptor sites. adpredict.net These computational methods, especially when combined with high-throughput experimental data, accelerate the mapping of the functional ADP-ribosylome. nih.gov
Interactive Data Table 2: Structural and Computational Methods in ADP-ribosylation Research
| Method | Description | Example Application | Insights Gained | Citations |
|---|---|---|---|---|
| X-ray Crystallography | Determines the 3D atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule. | Structure determination of rat ADP-ribosyltransferase 2 (ART2.2) and human ADP-ribosylhydrolase 1 (hARH1). | Revealed the molecular architecture of the enzymes responsible for adding and removing ADP-ribose modifications. nih.govnih.govresearchgate.net | nih.govnih.goviucr.org |
| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen molecules using an electron beam to determine the structure of large and flexible complexes in their native state. | Solving the structure of the GroEL-GroES complex bound to ADP. | Visualized conformational states of large molecular machines in complex with ADP, providing a model for studying ADP-ribosylation-dependent assemblies. americanpeptidesociety.orgresearchgate.net | americanpeptidesociety.orgresearchgate.netresearchgate.net |
| Computational Prediction (ADPredict) | A machine learning tool that predicts ADP-ribosylation sites on acidic residues based on sequence and structural features. | Prediction of ADP-ribosylation sites on human proteins. | Helps prioritize experimental validation of modification sites and supports large-scale analysis of the ADP-ribosylome. adpredict.netnih.govnih.gov | adpredict.netnih.govnih.govoup.com |
Genetic Engineering and Chemical Genetics Approaches for Functional Dissection
The functional dissection of ADP-ribosylation signaling has been significantly advanced by sophisticated genetic engineering and chemical genetics strategies. These approaches allow researchers to probe the specific roles of individual ADP-ribosyltransferases (ARTs), a family of 17 enzymes in humans, and to identify their unique substrates within the complex cellular environment. amegroups.orgresearchgate.net
Genetic Engineering: The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of ADP-ribosylation. nih.gov Researchers can now create precise knockout or mutant cell lines for specific PARP enzymes, allowing for the investigation of their individual contributions to cellular processes. bohrium.comnih.gov For example, genome-wide CRISPR-Cas9 screens have been employed to identify mutations in PARP1 that confer resistance to PARP inhibitors, a class of cancer therapeutics. bohrium.combiorxiv.org These studies revealed that mutations outside the DNA-binding domains can alter the "trapping" of PARP1 on DNA, a key mechanism of inhibitor cytotoxicity, thereby providing critical insights into drug resistance mechanisms. biorxiv.org Transcriptomic analysis of PARP1-knockout cells has further detailed the downstream effects on gene expression, revealing how the absence of PARP1 sensitizes cells to certain DNA damaging agents. nih.gov
Chemical Genetics: A major challenge in studying ADP-ribosylation is the overlapping substrate specificities of the various PARP enzymes. amegroups.org Chemical genetics offers an elegant solution to this problem. This approach involves engineering a mutant PARP enzyme with a modified catalytic site, often by replacing a large "gatekeeper" amino acid with a smaller one. researchgate.netamegroups.org This engineered enzyme can uniquely utilize a non-natural, chemically modified NAD+ analog that is not recognized by the wild-type enzymes in the cell. amegroups.orgnih.gov These NAD+ analogs are often tagged with a "clickable" chemical handle, such as an alkyne group. amegroups.orgnih.govresearchgate.net When introduced into cells expressing the mutant PARP, the analog is incorporated into the ADP-ribose chain of the enzyme's specific substrates. Researchers can then use click chemistry to attach a reporter molecule, like biotin (B1667282) or a fluorescent dye, allowing for the specific isolation and identification of substrates modified by that single PARP enzyme. amegroups.orgnih.gov This strategy has been successfully used to map the specific ADP-ribosylomes of PARP1, PARP2, and PARP3, revealing their distinct roles in processes like transcription elongation. amegroups.org
These powerful techniques, summarized in the table below, provide a means to untangle the complex network of ADP-ribosylation and assign specific functions to individual PARP family members.
| Technique | Principle | Application in ADP-ribosylation Research | Key Findings |
| CRISPR-Cas9 | Gene editing to create knockouts or specific mutations. nih.gov | Generation of PARP1-knockout cell lines to study its role in DNA repair and gene expression. bohrium.comnih.gov | Identified PARP1 mutations causing PARP inhibitor resistance; revealed changes in gene transcription patterns. nih.govbiorxiv.org |
| Chemical Genetics | Use of engineered "analog-sensitive" enzymes with modified NAD+ analogs. researchgate.netamegroups.org | Identification of enzyme-specific substrates for PARP1, PARP2, and PARP3. amegroups.org | Revealed PARP1-specific ADP-ribosylation at promoters of actively transcribed genes. amegroups.org |
Biochemical and Biophysical Assays for Enzyme Activity and Interaction Analysis
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
In the context of ADP-ribosylation, ITC has been instrumental in characterizing the interactions between PARP enzymes, their various domains, and their binding partners, including damaged DNA and poly(ADP-ribose) (PAR) itself. biorxiv.orgresearchgate.net For instance, ITC studies have been used to dissect the binding of individual PARP1 domains to PAR. These experiments revealed that domains such as the Zinc Finger 3 (ZnF3), WGR, and BRCT domains all exhibit high-affinity binding to PAR, with dissociation constants (KD) in the low micromolar range. biorxiv.org Furthermore, combining these domains into a larger construct (ZnF3-BRCT-WGR) resulted in a synergistic increase in binding affinity, demonstrating cooperative binding. biorxiv.org ITC has also been used to show that the catalytic (CAT) domain of PARP1 binds to PAR, suggesting a mechanism for recognizing previously added ADP-ribose units during chain elongation. biorxiv.org
The data from these studies provide a detailed thermodynamic profile of PARP1-PAR interactions, which is crucial for understanding the allosteric regulation of PARP1 activity and its release from DNA damage sites. biorxiv.orgresearchgate.net
| Interacting Molecules | Binding Affinity (KD) | Technique | Significance |
| PARP1 BRCT Domain + PAR | ~4 µM | ITC | Characterizes a key PAR-reading module within PARP1. biorxiv.org |
| PARP1 CAT Domain + PAR | ~39 µM | ITC | Suggests the catalytic domain recognizes the growing PAR chain for elongation. biorxiv.org |
| PARP1 ZnF3-BRCT-WGR + PAR | ~140 nM | ITC | Demonstrates synergistic and high-affinity binding through multiple domains. biorxiv.org |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Studies
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique in molecular biology for measuring the expression levels of specific genes. It works by reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified in a PCR reaction. The amplification is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA.
In ADP-ribosylation research, qRT-PCR is frequently used to investigate how the activity or presence of PARP enzymes affects gene transcription. For example, following the creation of PARP1-knockout (PARP1-KO) cells using CRISPR/Cas9, researchers can use qRT-PCR to analyze the expression of genes involved in specific cellular pathways, such as DNA repair or inflammation. nih.gov Studies have used this approach to show that the absence of PARP1 can lead to significant changes in the transcriptional landscape of cells, both at baseline and in response to stimuli like DNA damaging agents. nih.gov By comparing the gene expression profiles of wild-type and PARP1-KO cells, scientists can identify genes and pathways that are regulated by PARP1-mediated ADP-ribosylation. nih.gov This approach has been used to confirm that PRMT1 and PRMT5, two protein arginine methyltransferases, specifically regulate the expression of the DNA repair protein ERCC1. biorxiv.org
In vitro Reconstitution and Assembly Systems for Chromatin and Macromolecular Complexes
Understanding the impact of ADP-ribosylation on complex biological structures like chromatin requires the use of in vitro reconstitution systems. These bottom-up approaches allow researchers to assemble macromolecular complexes from purified components in a controlled environment, free from the complexity of the cell. biorxiv.orgnih.gov
For studying ADP-ribosylation's role in chromatin dynamics, scientists can reconstitute nucleosomes, the basic unit of chromatin, using purified histone proteins and specific DNA sequences. acs.orgnih.gov Recently, methods have been developed to generate chemically defined, site-specifically ADP-ribosylated histones. acs.org These modified histones can then be used to assemble "designer" ADP-ribosylated chromatin. acs.org Studies using such systems have revealed that histone ADP-ribosylation can directly destabilize histone-DNA interactions, making the DNA more accessible to nucleases and other proteins. nih.gov For example, ADP-ribosylation of histone H2B at serine 6 was shown to inhibit the folding of chromatin into higher-order structures. acs.org
Similarly, in vitro assembly systems are used to study large, multi-protein complexes involving PARP enzymes. By mixing purified proteins, researchers can analyze complex formation and function. For instance, the heterodimeric complex of DTX3L and PARP9 has been reconstituted in vitro, revealing the specific domains required for their high-affinity interaction and demonstrating that complex formation is necessary for the complex's ubiquitination activity. portlandpress.com These reconstitution experiments are essential for dissecting the molecular mechanisms that govern the assembly and function of ADP-ribosylation-related protein machinery. biorxiv.orgnih.govmpg.debiorxiv.org
Immunological Tools: Development and Application of ADP-ribosylation-Specific Antibodies and Reagents
The detection and study of ADP-ribosylation have historically been hampered by a lack of specific and versatile immunological tools. acs.orgsigmaaldrich.com While early research relied on a monoclonal antibody (10H) that primarily recognizes long chains of poly(ADP-ribose), this left the field largely unable to study mono(ADP-ribose) (MAR) or short oligo(ADP-ribose) chains. acs.orgnih.gov
Recent breakthroughs have led to the development of a new generation of reagents that can recognize all forms of ADP-ribosylation. acs.orgsigmaaldrich.comnih.gov One innovative approach has been to create recombinant, antibody-like reagents by fusing naturally occurring ADP-ribose binding domains (ARBDs) to the constant (Fc) region of an immunoglobulin. acs.orgnih.gov These ARBDs include:
Macrodomains: These domains recognize MAR or the terminal ADP-ribose unit on a PAR chain. nih.govnih.gov
WWE domains: These domains specifically recognize the internal linkages of PAR chains. nih.govnih.gov
By creating a toolkit of these ARBD-Fc fusion proteins, researchers can now specifically detect MAR, oligo(ADP-ribose) (OAR), and PAR. acs.org These reagents are functional in a wide array of antibody-based applications, including immunoblotting, immunofluorescence, and immunoprecipitation, allowing for a more comprehensive view of ADP-ribosylation biology. acs.orgsigmaaldrich.comnih.gov
Furthermore, novel antibody generation methods using ADP-ribosylated peptides and phage display technology have produced recombinant antibodies that are highly specific for mono-ADP-ribosylation, including site-specific modifications on serine residues. bio-rad-antibodies.comresearchgate.net These pan- and site-specific antibodies are invaluable for immunoaffinity purification of modified proteins, enabling large-scale proteomic studies to identify thousands of ADP-ribosylation sites and their dynamics in response to cellular stress. bio-rad-antibodies.comresearchgate.net
| Reagent Type | Binding Specificity | Basis of Reagent | Common Applications |
| ARBD-Fc Fusion (Macrodomain) | Mono(ADP-ribose) and terminal ADP-ribose of PAR. nih.gov | Fusing a natural ADP-ribose binding domain to an antibody Fc fragment. acs.org | Immunoblotting, Immunofluorescence, Immunoprecipitation. acs.orgsigmaaldrich.com |
| ARBD-Fc Fusion (WWE Domain) | Poly(ADP-ribose) chains. nih.gov | Fusing a natural ADP-ribose binding domain to an antibody Fc fragment. acs.orgnih.gov | Immunoblotting, Immunofluorescence. nih.gov |
| Recombinant Monoclonal Ab | Site-specific mono(ADP-ribose) (e.g., on Serine). bio-rad-antibodies.com | Phage display technology with ADP-ribosylated peptides. bio-rad-antibodies.comresearchgate.net | Immunoaffinity purification for mass spectrometry, Immunoblotting. bio-rad-antibodies.comresearchgate.net |
| 10H Monoclonal Ab | Long poly(ADP-ribose) chains (>10-20 units). acs.org | Traditional hybridoma technology. | Immunoblotting, Immunofluorescence. acs.org |
Advanced Imaging Techniques for Spatiotemporal Dynamics of ADP-ribosylation in Live Cells
Visualizing the dynamic processes of ADP-ribosylation as they happen inside a living cell is crucial for understanding its role in rapid signaling events like the DNA damage response. d-nb.infonih.gov Advanced imaging techniques have been developed to overcome the limitations of studying fixed, non-living cells. nih.govdntb.gov.ua
A key innovation is the development of fluorescent NAD+ analogs. d-nb.infonih.gov These are NAD+ molecules chemically modified to carry a fluorescent dye. When used as a substrate by PARP enzymes, the fluorescent tag is incorporated directly into the growing PAR chains. d-nb.info This allows researchers to directly monitor the formation and turnover of PAR in living cells in real-time, for example, by observing the rapid accumulation of fluorescence at sites of laser-induced DNA damage. d-nb.infonih.gov
Another powerful set of tools for live-cell imaging are biosensors based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). biorxiv.orgnih.govresearchgate.netnih.gov
FRET involves two fluorescent proteins (a donor and an acceptor). When in close proximity, excitation of the donor leads to energy transfer and fluorescence from the acceptor.
BRET is a similar process, but the donor is a luciferase enzyme that generates light through a chemical reaction, which then excites the acceptor fluorophore. nih.govnih.gov
Researchers have engineered FRET/BRET biosensors to monitor various aspects of ADP-ribosylation. For example, a FRET biosensor was created by genetically tagging the endogenous PARP1 protein with both a donor (EGFP) and an acceptor (mCherryFP) fluorescent protein. biorxiv.org Changes in the protein's conformation, such as those that occur when it is "trapped" on DNA by a PARP inhibitor, alter the distance between the two fluorophores, leading to a change in the FRET signal. biorxiv.org This enables the real-time, single-cell visualization of drug-target engagement and has been used to quantitatively assess the trapping efficiency of different PARP inhibitors and investigate mechanisms of drug resistance. biorxiv.org These advanced imaging methods provide unprecedented spatiotemporal resolution, revealing the highly dynamic nature of ADP-ribosylation within the cellular environment. nih.govmdpi.com
Emerging Concepts and Future Directions in Adp Ribose Research
Elucidating the "PAR Code" and its Biological Significance
Poly(ADP-ribose) (PAR) is not a simple, uniform polymer. Instead, it can vary in length and branching complexity, leading to the hypothesis of a "PAR code". nih.govactanaturae.ru This concept suggests that structurally distinct PAR molecules can encode specific biological information, dictating different cellular outcomes. actanaturae.ru Differences in PAR chain length and branching frequency could translate into varied resistance to hydrolysis or a preference for distinct sets of "reader" proteins, which possess domains that recognize and bind to PAR. nih.govnih.gov This structural diversity allows for a nuanced regulation of cellular processes. For instance, the recruitment of specific proteins to sites of DNA damage may be controlled by the particular architecture of the PAR chains synthesized there. nih.gov
The ability of PAR polymers to drive the formation of functional biomolecular clusters through phase separation is a key aspect of its biological significance. actanaturae.ru This process enables the rapid organization of biochemical processes in response to signals like cellular stress, effectively recruiting necessary components to specific locations. actanaturae.ru The cellular level of PAR is meticulously controlled by a network of regulatory proteins often referred to as "writers" (PARPs), "erasers" (hydrolases like PARG), and "readers" (proteins with PAR-binding domains). actanaturae.ru Understanding how the structure of PAR influences these interactions is crucial to deciphering the PAR code and its role in processes like DNA repair, gene expression, and cell death. actanaturae.ru
Integrated Understanding of Mono- and Poly-ADP-ribosylation Crosstalk in Cellular Responses
ADP-ribosylation exists in two forms: mono-ADP-ribosylation (MARylation), the attachment of a single ADP-ribose unit, and poly-ADP-ribosylation (PARylation), the formation of a polymer chain. nih.govnih.gov Historically, these were often studied as separate processes. However, a key emerging concept is the intricate crosstalk and interplay between MARylation and PARylation in orchestrating cellular responses. nih.govnih.gov Once a single ADP-ribose moiety is attached to a substrate, it can act as a signal on its own or serve as the starting point for elongation into a PAR chain. nih.gov
There is growing evidence that the initiation (MARylation) and elongation (PARylation) steps can be regulated independently, adding another layer of complexity to ADP-ribosylation signaling. nih.gov For example, in the DNA damage response, an initial rapid burst of PARP1-mediated PARylation can be followed by a slower wave of PARP1-dependent MARylation, each recruiting different sets of factors. nih.gov The factor HPF1 is critical for the initial attachment of ADP-ribose to serine residues but not for the subsequent elongation of the PAR chain. nih.gov This highlights that the full cycle of ADPr metabolism, including both synthesis and degradation of mono- and poly-conjugates, is fundamental to cellular stress responses. nih.gov Understanding how cells integrate these two types of modifications will be essential for a complete picture of ADP-ribosylation's role in cell signaling. cambridge.orgbiologists.com
Characterization of Novel ADP-ribosylation Substrates and Modification Sites
A major frontier in ADP-ribosylation research is the ongoing discovery of new substrates and the specific amino acid sites of modification. mdpi.com While ADP-ribosylation was discovered decades ago, recent technological advances, particularly in mass spectrometry-based proteomics, have dramatically expanded the known "ADP-ribosylome". oup.comamegroups.org These studies have identified hundreds of proteins involved in DNA and RNA metabolism, stress responses, and cell death pathways as targets of this modification. amegroups.org
ADP-ribosylation can occur on a wide variety of amino acid residues, including serine, glutamate (B1630785), aspartate, lysine (B10760008), arginine, and cysteine, creating distinct O-, N-, or S-glycosidic linkages. nih.gov This chemical diversity allows for potentially separate signaling pathways that utilize different sets of writers, erasers, and readers, enabling specific and simultaneous regulation of various cellular functions. nih.gov For example, recent systems-wide analyses have confirmed that serine is a major target for ADP-ribosylation in human cells, particularly in response to oxidative stress, with thousands of modification sites identified. ku.dk Intriguingly, these ADP-ribosylated serine sites significantly overlap with known phosphorylation sites, suggesting a complex crosstalk between these two critical post-translational modifications. ku.dk Beyond proteins, nucleic acids have also been identified as substrates for ADP-ribosylation. nih.govresearchgate.net The continued identification and validation of new substrates and modification sites remain a high priority for the field. mdpi.com
| Category | Finding | Significance |
| Substrate Diversity | Proteins involved in DNA/RNA metabolism, stress response, and cell death are common targets. amegroups.org | Expands the known functional roles of ADP-ribosylation. |
| Amino Acid Targets | Modification occurs on Ser, Glu, Asp, Lys, Arg, Cys. nih.gov | Creates diverse chemical linkages for potentially orthogonal signaling pathways. |
| Serine ADPr | Identified as a widespread modification, especially during oxidative stress, with significant overlap with phosphorylation sites. ku.dk | Suggests extensive regulatory scope and crosstalk with other PTMs. |
| Non-Protein Substrates | Nucleic acids can also be ADP-ribosylated. nih.govresearchgate.net | Broadens the paradigm of ADP-ribosylation beyond protein modification. |
Exploration of ADP-ribosylation in Lesser-Studied Organisms and Pathogens
While much ADP-ribosylation research has focused on mammals, the system is ancient and present in all kingdoms of life, including bacteria, viruses, and other pathogens. nih.govnih.gov Exploring these systems in lesser-studied organisms is a burgeoning field that promises to yield fundamental insights into the evolution and diverse functions of ADP-ribosylation. nih.gov It is believed that the system originated in bacteria, where it functions in stress response, inter-species competition, and pathogenicity. nih.govnih.gov
Many bacterial pathogens, such as those causing cholera and diphtheria, utilize toxins with mono-ADP-ribosyltransferase (mART) activity as key virulence factors. tandfonline.com Similarly, some viruses encode ADP-ribosylation writer or eraser enzymes to manipulate the host's signaling pathways for their own benefit. nih.govmdpi.com For example, coronaviruses encode a macrodomain that can remove ADP-ribosylation, an activity critical for their replication and virulence. mdpi.com Conversely, the host immune system also uses ADP-ribosylation as a defense mechanism against pathogens. nih.govmdpi.com Studying ADP-ribosylation in parasites like Trypanosoma and Leishmania is also revealing novel therapeutic targets, as these organisms possess a more linear and distinct ADP-ribosylation pathway compared to their human hosts. mdpi.com This evolutionary arms race, with both host and pathogen wielding ADP-ribosylation enzymes, makes this area a rich source for discovering new biological functions and potential therapeutic strategies. nih.gov
| Organism/Pathogen | Role of ADP-ribosylation | Key Enzyme/Domain |
| Bacteria (e.g., Vibrio cholerae) | Pathogenicity, virulence. tandfonline.com | Mono-ADP-ribosyltransferase (mART) toxins. tandfonline.com |
| Viruses (e.g., Coronaviruses) | Viral replication and virulence, modulation of host signaling. nih.govmdpi.com | Macrodomain (eraser). mdpi.com |
| Plants | Innate immunity and defense against pathogens. nih.gov | Plant-specific ARTs and hydrolases. nih.gov |
| Trypanosomatidae (e.g., T. cruzi) | DNA repair, differentiation, and infection establishment. mdpi.com | Single PARP enzyme. mdpi.com |
Development of Advanced and Highly Specific Research Tools for ADP-ribosylation Modulation
Progress in understanding the complex network of ADP-ribosylation is critically dependent on the development of advanced and specific research tools. nih.gov A significant challenge has been the polypharmacology associated with many existing PARP inhibitors, which often lack specificity for individual PARP family members. researchgate.net To overcome this, researchers are focused on creating highly specific chemical probes and inhibitors. nih.govlu.senih.gov
Recent breakthroughs include:
Chemical Genetics: This approach involves creating mutant "analog-sensitive" PARP enzymes that can utilize chemically modified NAD+ analogs. amegroups.org This allows for the enzyme-specific identification of ADP-ribosylation targets. amegroups.org
Clickable Probes: NAD+ analogs containing "clickable" chemical tags (like alkynes) enable the labeling and subsequent visualization or enrichment of ADP-ribosylated proteins from within cells. nih.gov
Isoform-Specific Inhibitors: Significant effort is being directed toward designing inhibitors that can distinguish between the 17 different human PARP enzymes. nih.govnih.gov For example, PARP1-sparing inhibitors have been developed that selectively block the activity of other PARPs, providing tools to dissect their unique functions. nih.govacs.org
Synthetic ADPr-Peptides: The chemical synthesis of peptides carrying a specific ADP-ribose modification at a defined site allows for detailed biochemical and structural studies of how "reader" and "eraser" proteins recognize their targets. nih.govacs.org
These advanced tools are indispensable for accurately mapping ADP-ribosylation pathways and validating the roles of specific enzymes in cellular processes. nih.govnih.gov
Systems Biology Approaches and Computational Modeling of ADP-ribosylation Networks
The vast complexity of the ADP-ribosylation system, with its numerous writers, erasers, readers, and substrates, necessitates the use of systems biology and computational modeling. cmu.edu These approaches are essential for integrating large-scale datasets and understanding the network-level behavior of ADP-ribosylation signaling. numberanalytics.com
Computational modeling can help simulate and predict the dynamics of these pathways, identifying key regulatory nodes and potential feedback loops that might not be obvious from individual experiments alone. cmu.edunumberanalytics.com For example, models can integrate data from proteomics studies (identifying substrates), transcriptomics (identifying changes in gene expression), and inhibitor studies to build a more holistic picture of how ADP-ribosylation networks respond to stimuli like DNA damage. nih.gov Furthermore, computational methods are used to predict novel macrodomains and their functions, helping to identify new players in the ADP-ribosylation landscape. nih.gov By combining experimental data with computational frameworks, researchers can formulate new hypotheses and design more targeted experiments, accelerating the pace of discovery in this dynamic field. cmu.edunih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
